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Core Science & Biosynthesis

Foundational

Regioselective Reactivity and Mechanistic Pathways of 5-Methoxy-4-methylresorcinol in Organic Synthesis

Executive Summary 5-Methoxy-4-methylresorcinol (CAS 55382-24-6), systematically identified as 5-methoxy-4-methylbenzene-1,3-diol, is a highly functionalized aromatic building block renowned for its utility in advanced or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-4-methylresorcinol (CAS 55382-24-6), systematically identified as 5-methoxy-4-methylbenzene-1,3-diol, is a highly functionalized aromatic building block renowned for its utility in advanced organic synthesis[1]. Beyond its synthetic applications, it is a naturally occurring bioactive compound found in medicinal herbs such as Rehmannia glutinosa—a core component of the Lily Bulb and Rehmannia Decoction used for its neuroprotective and antidepressant effects[2].

In the laboratory, its unique array of electron-donating groups makes it an exceptional nucleophile for regioselective electrophilic aromatic substitutions. It is primarily utilized in the synthesis of complex aromatic hydroxyketones, which serve as critical precursors for flavonoids, dyes, and pharmaceutical intermediates. This technical guide elucidates the mechanistic principles governing its reactivity, details self-validating experimental protocols, and provides a causality-driven framework for its application in organic synthesis.

Structural and Electronic Profiling: The Causality of Regioselectivity

The synthetic power of 5-methoxy-4-methylresorcinol is dictated by the synergistic electronic effects of its substituents, which create a highly predictable regiochemical outcome during electrophilic attack.

  • 1,3-Hydroxyl Groups: Exert a strong positive mesomeric (+M) effect, highly activating the ortho and para positions (C2, C4, C6) on the benzene ring.

  • 5-Methoxy Group: Provides additional +M activation, specifically directing electrophiles to its ortho positions (C4, C6).

  • 4-Methyl Group: Contributes a positive inductive (+I) effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and increasing the overall nucleophilicity of the arene.

Regioselective Causality: While both the C2 and C6 positions are electronically activated by the hydroxyl groups, C2 is flanked by two hydroxyl moieties, creating severe steric hindrance. Consequently, electrophilic attack is exclusively funneled to the sterically accessible and electronically primed C6 position[3]. This predictable regioselectivity allows chemists to synthesize 1-(2,4-dihydroxy-6-methoxy-5-methylphenyl)alkan-1-ones without deploying tedious protecting group strategies.

G Compound 5-Methoxy-4-methylresorcinol (Electron-Rich Arene) OH 1,3-Hydroxyls (+M) Strong ortho/para directors Compound->OH OMe 5-Methoxy (+M) Ortho/para director Compound->OMe Me 4-Methyl (+I) Inductive donor Compound->Me C2 C2 Position Sterically Blocked OH->C2 Activates C6 C6 Position Highly Activated Nucleophile OH->C6 Activates OMe->C6 Activates (ortho) Me->C6 Increases HOMO energy C2->C6 Steric shielding directs attack

Electronic and steric factors directing regioselective electrophilic attack at C6.

Core Mechanisms of Action in Acylation

The synthesis of aromatic hydroxyketones from 5-methoxy-4-methylresorcinol typically employs either the Houben-Hoesch reaction or a modified Friedel-Crafts acylation[3].

The Houben-Hoesch Pathway

The Houben-Hoesch reaction is the preferred method for acylating highly activated phenols using nitriles, as it avoids the harsh conditions that typically cleave ether linkages. Mechanism: A nitrile (e.g., butyronitrile) reacts with anhydrous HCl gas and a mild Lewis acid (ZnCl₂) to form a highly electrophilic imidoyl cation. The C6 carbon of 5-methoxy-4-methylresorcinol attacks this cation, forming a Wheland intermediate (sigma complex). Subsequent deprotonation yields a ketimine hydrochloride salt, which is hydrolyzed in situ to the corresponding ketone[3].

G Nitrile R-CN + HCl + ZnCl2 (Anhydrous) Imidoyl Imidoyl Cation [R-C+=NH] Nitrile->Imidoyl Activation Sigma Wheland Intermediate (C6-Attack) Imidoyl->Sigma Electrophile Arene 5-Methoxy-4-methylresorcinol Arene->Sigma Nucleophilic Attack Ketimine Ketimine HCl Salt Sigma->Ketimine Deprotonation Product Aromatic Hydroxyketone Ketimine->Product H2O / Heat (-NH4Cl)

Houben-Hoesch reaction mechanism for the synthesis of aromatic hydroxyketones.

Friedel-Crafts Acylation Dynamics

When acyl chlorides are utilized, AlCl₃ acts as the catalyst. However, standard Friedel-Crafts conditions often result in the demethylation of the 5-methoxy group. Scientific Insight: To prevent O-acylation and Lewis acid-mediated ether cleavage, the reaction must be conducted at low temperatures (0–5 °C) in a moderating solvent system, such as a carbon disulfide/nitrobenzene mixture. Nitrobenzene acts as a mild Lewis base, forming a reversible complex with AlCl₃. This attenuates its harsh Lewis acidity while maintaining sufficient catalytic activity for C-acylation[3].

Oxidative Coupling (Tannin Synthesis)

Beyond acylation, 5-methoxy-4-methylresorcinol participates in oxidative coupling. Under aerobic conditions mediated by polyphenoloxidase, the compound undergoes single-electron transfer (SET) to form phenoxy radicals. These radicals rapidly couple to form complex polymeric structures, mimicking the biosynthesis of natural oak-bark tannins[4].

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols incorporate internal quality controls and explicit causality for every experimental choice.

Protocol 1: Regioselective Houben-Hoesch Synthesis of 1-(2,4-Dihydroxy-6-methoxy-5-methylphenyl)butan-1-one

Objective: Synthesize the butanone derivative using butyronitrile without ether cleavage[3].

  • Imidoyl Complex Formation: In a flame-dried, three-neck flask under argon, dissolve anhydrous ZnCl₂ (1.2 eq) in dry diethyl ether. Add butyronitrile (1.1 eq).

    • Causality: Argon prevents atmospheric moisture from quenching the Lewis acid, which would halt the reaction.

  • Activation: Bubble dry HCl gas through the solution at 0 °C for 2 hours until saturation.

    • Validation: The solution will turn viscous or precipitate a white solid, visually confirming the formation of the imidoyl chloride complex.

  • Nucleophilic Addition: Slowly add a solution of 5-methoxy-4-methylresorcinol (1.0 eq) in dry ether. Stir at room temperature for 12 hours.

  • Hydrolysis: Decant the ether layer. Add the remaining ketimine salt to vigorously boiling water for 1 hour.

    • Causality: Thermal hydrolysis drives the equilibrium towards the ketone by expelling ammonia as NH₄Cl.

  • Isolation: Cool, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization.

Protocol 2: Controlled Friedel-Crafts Acylation

Objective: Acylation using butyryl chloride with suppressed demethylation.

  • Solvent Preparation: Prepare a 1:1 mixture of anhydrous CS₂ and nitrobenzene.

    • Causality: Nitrobenzene moderates AlCl₃; CS₂ maintains a low boiling point for easy removal during workup.

  • Catalyst Complexation: Suspend AlCl₃ (1.5 eq) in the solvent at 0 °C. Add butyryl chloride (1.1 eq) dropwise.

  • Arene Addition: Add 5-methoxy-4-methylresorcinol (1.0 eq) over 30 minutes, strictly maintaining the temperature below 5 °C.

    • Validation: A deep color change indicates the successful formation of the intermediate sigma complex.

  • Quenching: After 2 hours, carefully pour the mixture over crushed ice and 1M HCl.

    • Causality: The acidic quench breaks the robust aluminum-product complex and prevents the formation of intractable aluminum hydroxide emulsions.

  • Purification: Steam distill to remove CS₂ and nitrobenzene, then extract the aqueous residue with dichloromethane.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for functionalizing 5-methoxy-4-methylresorcinol, highlighting the critical impact of catalyst and solvent selection on the final yield[3].

Reaction TypeElectrophileCatalyst / ReagentsSolvent SystemTemp (°C)Yield (%)Primary Outcome
Houben-Hoesch ButyronitrileZnCl₂, dry HClDiethyl Ether0 to 2564 - 71.7C6-Acylation (Ketone)
Friedel-Crafts Butyryl chlorideAlCl₃CS₂ / Nitrobenzene0 to 571.5C6-Acylation (Ketone)
Friedel-Crafts Butyryl chlorideAlCl₃Dichloromethane25< 40Demethylation side-products
Enzymatic Oxidation O₂PolyphenoloxidaseAqueous Buffer (pH 6.5)25N/ATannin-like Polymers

Conclusion

5-Methoxy-4-methylresorcinol is a highly versatile building block whose reactivity is strictly governed by the steric and electronic interplay of its substituents. By understanding the causality behind its regioselective preference for C6, synthetic chemists can rationally design pathways for complex aromatic hydroxyketones. The deployment of moderated Lewis acid systems—whether via the ZnCl₂-mediated Houben-Hoesch reaction or an AlCl₃/Nitrobenzene complex—is paramount to preserving its delicate methoxy functionality during electrophilic aromatic substitution, ensuring high yields and structural integrity for downstream drug development.

References

  • - ethernet.edu.et 2.3 - VDOC.PUB 3.1 - ChemicalBook 4.2 - PMC / NIH

  • 4 - Mendeley

Sources

Exploratory

Supramolecular Architecture and X-Ray Crystallography of 5-Methoxy-4-methylresorcinol: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. 5-Methoxy-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. 5-Methoxy-4-methylresorcinol (5-MMR) is a highly functionalized phenolic compound frequently utilized as an intermediate in the synthesis of complex, bioactive aromatic hydroxyketones[1].

Determining the exact crystal structure of 5-MMR via single-crystal X-ray diffraction (SC-XRD) provides critical insights into its supramolecular behavior, solubility profiles, and potential for co-crystallization. This whitepaper outlines the foundational crystallographic principles of resorcinol derivatives, provides a self-validating experimental protocol for 5-MMR structure determination, and establishes quantitative benchmarks for solid-state characterization.

Structural Dynamics and Supramolecular Synthons

The structural elucidation of 5-MMR presents unique crystallographic challenges and opportunities. The parent compound, resorcinol, is renowned in solid-state chemistry for its complex polymorphism—exhibiting well-documented α , β , and ϵ phases under varying ambient and melt conditions[2]. These polymorphs are driven by the flexibility of their helical hydrogen-bonding networks.

In 5-MMR, the addition of a methoxy group at position 5 and a methyl group at position 4 introduces significant steric bulk and alters the electronic landscape of the aromatic ring.

  • Steric Hindrance: The methyl group disrupts the classic infinite O-H···O chains typically observed in simpler quinone-resorcinol complexes[3].

  • Hydrogen Bond Competition: The methoxy oxygen acts as a competing hydrogen-bond acceptor. This often leads to the formation of discrete hydrogen-bonded dimers or allows the molecule to act as a highly specific template in co-crystallization strategies, a phenomenon successfully leveraged with analogous compounds like 5-methoxyresorcinol to lock molecular configurations[4].

Experimental Protocol: A Self-Validating Crystallographic Workflow

As a Senior Application Scientist, I emphasize that a crystallographic protocol is only as robust as its internal validation mechanisms. The following step-by-step methodology for growing diffraction-quality crystals of 5-MMR and solving its structure is designed as a closed-loop, self-validating system.

Step 1: Solvent Screening and Controlled Supersaturation
  • Action: Dissolve 50 mg of 5-MMR in a minimum volume of a binary solvent system (e.g., Methanol/Diethyl Ether, 1:3 v/v) in a clean glass vial. Allow for slow evaporation through a pierced septum.

  • Causality: 5-MMR possesses both hydrophilic (hydroxyls) and hydrophobic (methyl/methoxy) domains. A binary solvent system balances the dielectric constant. Methanol solvates the hydroxyls, while the slow diffusion of the anti-solvent (ether) gradually lowers solubility, preventing rapid, chaotic precipitation that causes crystal twinning.

  • Self-Validation: Perform concurrent Thermogravimetric Analysis (TGA) on the resulting crystal batch. A pure, solvent-free polymorph will show no mass loss prior to its melting point. If mass loss occurs, the crystal is a kinetically trapped solvate, and the subsequent XRD mathematical model must account for the solvent's electron density.

Step 2: Crystal Harvesting and Cryogenic Mounting
  • Action: Select a single crystal with dimensions approximately 0.2×0.2×0.1 mm. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Causality: The oil serves a dual purpose: it acts as an adhesive and forms a protective barrier against atmospheric moisture or rapid solvent evaporation, which could degrade the crystal lattice before data collection.

  • Self-Validation: Examine the crystal under cross-polarized light. Uniform optical extinction upon rotation confirms the crystal is a single domain (not twinned), validating its geometric suitability for diffraction.

Step 3: X-Ray Data Acquisition
  • Action: Transfer the mounted crystal to a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å) and a photon-counting detector. Maintain the crystal at 100 K using a liquid nitrogen cold stream.

  • Causality: Cu K α radiation provides significantly stronger diffraction intensities for light-atom (C, H, O) organic molecules compared to Mo K α . Cooling to 100 K minimizes atomic thermal vibrations (anisotropic displacement parameters), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the O-H···O network.

  • Self-Validation: The internal merging factor ( Rint​ ) of the collected reflections must be <0.05 . A higher value indicates crystal decay, twinning, or poor absorption correction, requiring immediate recollection.

Step 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 .

  • Causality: Non-hydrogen atoms (C, O) are refined anisotropically to model their thermal ellipsoids. Hydrogens attached to oxygen (hydroxyls) must be located from the difference Fourier map and refined freely to accurately determine the critical hydrogen bond lengths and angles.

  • Self-Validation: The refinement mathematically validates itself. The structural model is only accepted when the Goodness-of-Fit ( S ) approaches 1.0, the final R1​ index is <0.05 , and the residual electron density map shows no unassigned peaks greater than 0.5e−/A˚3 .

Visualizing the Supramolecular Workflow

G N1 5-Methoxy-4-methylresorcinol (API / Co-former) N2 Solvent Selection (Methanol/Ether) N1->N2 N3 Supersaturation & Slow Evaporation N2->N3 N4 Single Crystal Growth N3->N4 N5 X-Ray Diffraction (XRD) N4->N5 N6 Structure Refinement (O-H···O Hydrogen Bonding) N5->N6

Caption: Workflow for 5-MMR crystallization and X-ray diffraction analysis.

H M1 5-MMR Molecule A (Donor) M2 5-MMR Molecule B (Acceptor) M1->M2 O-H···O Bond M3 Co-former / Solvent (Template) M1->M3 O-H···N Bond M2->M1 O-H···O Bond

Caption: Intermolecular hydrogen bonding network of 5-MMR in crystalline state.

Quantitative Crystallographic Benchmarks

To contextualize the structural data of 5-MMR, it is essential to compare its anticipated crystallographic parameters against established resorcinol derivatives and methoxy-substituted analogues.

Table 1: Comparative Crystallographic Data of Resorcinol Derivatives

CompoundSpace GroupUnit Cell Parameters (Å)Hydrogen Bond MotifReference
α -Resorcinol Pna21​ a=10.53, b=9.53, c=5.66Helical O-H···O chains[2]
ϵ -Resorcinol Pna21​ a=17.63, b=10.36, c=5.73Twisted O-H···O networks[2]
5-Methoxyresorcinol Co-crystal P32​21​ a=11.24, b=11.24, c=18.45O-H···N (with pyridyl template)[4]
Quinone-Resorcinol Complex Pnca a=14.65, b=5.97, c=11.52Infinite O-H···O sheets[3]
5-Methoxy-4-methylresorcinol P21​/c (Predicted)Target of AnalysisSterically hindered O-H···O dimersThis Guide

Conclusion

The crystallographic characterization of 5-Methoxy-4-methylresorcinol requires a meticulous, causality-driven approach. By understanding the steric and electronic influences of the methyl and methoxy substituents, researchers can rationally design crystallization conditions that yield high-quality single crystals. Implementing self-validating protocols—pairing TGA with low-temperature Cu K α XRD—ensures that the resulting structural models are not merely mathematical artifacts, but true representations of the solid-state chemistry vital for downstream pharmaceutical development.

References

  • Title: Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32)
  • Source: Journal of the American Chemical Society (ACS)
  • Source: PMC (NIH)
  • Title: The crystal structure of quinone–resorcinol molecular complex Source: IUCr Journals URL

Sources

Foundational

An In-Depth Technical Guide to the Biosynthesis of 5-Methoxy-4-methylresorcinol Derivatives for Drug Discovery and Development

Abstract This technical guide provides a comprehensive overview of the biosynthetic pathways involved in the formation of 5-Methoxy-4-methylresorcinol and its derivatives. Geared towards researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways involved in the formation of 5-Methoxy-4-methylresorcinol and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document delves into the enzymatic machinery, precursor molecules, and regulatory logic that underpin the production of these valuable polyketide natural products. By synthesizing current knowledge and providing detailed experimental protocols, this guide aims to empower researchers to explore, characterize, and engineer these pathways for the discovery of novel therapeutic agents.

Introduction: The Significance of Methoxy-Methylresorcinol Scaffolds

Resorcinol derivatives represent a broad class of phenolic compounds produced by a diverse range of organisms, including bacteria, fungi, and plants[1]. Their inherent biological activities, which include antimicrobial, antioxidant, and cytotoxic properties, have made them attractive starting points for drug discovery programs. The addition of methyl and methoxy functional groups to the resorcinol core, as seen in 5-Methoxy-4-methylresorcinol, can significantly modulate their bioactivity and pharmacokinetic properties. Understanding the biosynthesis of these decorated resorcinols is therefore of paramount importance for accessing novel chemical diversity through biological and synthetic approaches.

While a definitive biosynthetic pathway for 5-Methoxy-4-methylresorcinol has yet to be fully elucidated in a specific organism, a wealth of knowledge on related polyketide biosynthesis allows for the construction of a robust hypothetical pathway. This guide will present this putative pathway, grounded in established enzymatic principles, and provide the experimental framework necessary for its validation and exploration.

A Putative Biosynthetic Pathway for 5-Methoxy-4-methylresorcinol

The biosynthesis of 5-Methoxy-4-methylresorcinol is proposed to proceed through the coordinated action of a Type III Polyketide Synthase (PKS) and an O-methyltransferase (OMT). This pathway is analogous to the biosynthesis of other fungal methylated phenols, such as gliorosein in Gliocladium roseum[2].

Core Scaffold Formation by a Type III Polyketide Synthase

The initial step involves the iterative condensation of acetyl-CoA (as a starter unit) with three molecules of malonyl-CoA (as extender units), catalyzed by a Type III PKS. These enzymes are homodimeric and utilize a single active site for all catalytic steps[3][4]. The resulting linear tetraketide intermediate undergoes an intramolecular C2-C7 aldol condensation to form the aromatic resorcinol ring, yielding 4-methylresorcylic acid. Subsequent decarboxylation, which can occur spontaneously or be enzymatically catalyzed, produces 4-methylresorcinol.

The choice of starter and extender units, as well as the specific cyclization mechanism, are key determinants of the final polyketide product. Fungal Type III PKSs are known to exhibit some flexibility in substrate utilization, potentially leading to a diversity of resorcinol derivatives[5].

Figure 1: Proposed biosynthesis of the 4-methylresorcinol core.

O-Methylation by an O-Methyltransferase

The final step in the proposed pathway is the regioselective methylation of the hydroxyl group at the 5-position of 4-methylresorcinol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). The OMT transfers a methyl group from the cofactor SAM to the resorcinol substrate, yielding 5-Methoxy-4-methylresorcinol and S-adenosyl-L-homocysteine (SAH).

The specificity of the OMT is crucial for determining the final structure of the methylated product. In the biosynthesis of related compounds, OMTs have been shown to act on specific hydroxyl groups of the polyketide scaffold[6].

Figure 2: Proposed O-methylation of 4-methylresorcinol.

Experimental Workflows for Pathway Elucidation and Characterization

The validation of the proposed biosynthetic pathway and the discovery of novel derivatives require a systematic experimental approach. This section outlines key methodologies for researchers in this field.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes encoding the PKS and OMT are typically co-located in a biosynthetic gene cluster (BGC) within the producing organism's genome. Identifying this BGC is the first step in characterizing the pathway.

Workflow:

  • Genome Sequencing: Obtain a high-quality genome sequence of a fungal strain known or suspected to produce 5-Methoxy-4-methylresorcinol derivatives.

  • Bioinformatic Analysis: Utilize BGC prediction software such as antiSMASH or SMURF to identify putative polyketide BGCs[7][8].

  • Homology-Based Searching: Search the predicted BGCs for genes encoding enzymes with homology to known Type III PKSs and OMTs involved in resorcinol or phenol biosynthesis.

Figure 3: Workflow for identifying a candidate BGC.

Heterologous Expression of the Biosynthetic Gene Cluster

To confirm the function of the candidate BGC, it can be heterologously expressed in a well-characterized fungal host, such as Aspergillus nidulans or Aspergillus oryzae[2][9][10][11].

Protocol: Heterologous Expression in Aspergillus nidulans

  • Vector Construction: Clone the entire candidate BGC, or at a minimum the PKS and OMT genes, into a fungal expression vector containing a selectable marker and an inducible or constitutive promoter.

  • Protoplast Transformation: Prepare protoplasts of the A. nidulans host strain and transform them with the expression vector.

  • Selection and Verification: Select for transformed colonies on appropriate media and verify the integration or presence of the BGC using PCR.

  • Cultivation and Metabolite Extraction: Cultivate the transformed fungal strain under conditions that induce gene expression. After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: Analyze the crude extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of 5-Methoxy-4-methylresorcinol and any related derivatives by comparing with an authentic standard if available, or by high-resolution mass spectrometry to determine the elemental composition[12][13][14].

In Vitro Characterization of PKS and OMT Enzymes

To definitively establish the function of the PKS and OMT, the enzymes can be expressed, purified, and their activity assayed in vitro.

Protocol: PKS Enzyme Assay

  • Protein Expression and Purification: Clone the PKS gene into an E. coli expression vector, express the protein, and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins)[15][16].

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified PKS, acetyl-CoA, malonyl-CoA, and a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Quench the reaction and extract the products with an organic solvent.

    • Analyze the products by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of 4-methylresorcinol[1][17][18].

Protocol: OMT Enzyme Assay

  • Protein Expression and Purification: Express and purify the OMT enzyme as described for the PKS.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified OMT, 4-methylresorcinol, S-adenosyl-L-methionine (SAM), and a suitable buffer[3][19]. A radiolabeled SAM ([³H]-SAM) can be used for a more sensitive assay[9].

    • Incubate the reaction and then quench and extract the products.

    • Analyze the products by LC-MS and NMR to confirm the formation of 5-Methoxy-4-methylresorcinol[20].

Enzyme Substrates Cofactors Product
Type III PKS Acetyl-CoA, Malonyl-CoA-4-Methylresorcinol
OMT 4-MethylresorcinolS-Adenosyl-L-methionine (SAM)5-Methoxy-4-methylresorcinol

Table 1: Summary of in vitro enzyme assay components.

Analytical Characterization of Biosynthetic Products

Accurate identification of the biosynthetic products is critical. A combination of mass spectrometry and NMR spectroscopy is the gold standard for structure elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of the compounds, allowing for tentative identification and comparison with known standards[21][22][23].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule. ¹H and ¹³C NMR are essential for unambiguous structure determination[24][25][26][27].

Conclusion and Future Perspectives

The biosynthesis of 5-Methoxy-4-methylresorcinol and its derivatives represents a promising area of research for the discovery of novel bioactive compounds. While a complete pathway has not yet been fully elucidated, the principles of polyketide biosynthesis provide a strong foundation for a hypothetical pathway involving a Type III PKS and an OMT. The experimental workflows detailed in this guide offer a clear path for researchers to identify the responsible biosynthetic gene clusters, characterize the enzymes involved, and ultimately harness these pathways for the production of new and improved therapeutic agents. Future work in this area will likely focus on genome mining of diverse fungal species to uncover novel PKS and OMT enzymes with unique specificities, as well as the application of synthetic biology tools to engineer these pathways for the production of a wider range of resorcinol derivatives.

References

  • Levy, D. L., & Weil, L. (2018). In-Vitro protein methylation assay using 3H-SAM. Bio-protocol, 8(6), e2778. [Link]

  • Birch, A. J., & Kocor, M. (1960). Studies on the biosynthesis of phenols in fungi. Biosynthesis of 3,4-dimethoxy-6-methyltoluquinol and gliorosein in Gliocladium roseum I.M.I. 93 065. Biochemical Journal, 77(2), 241–247. [Link]

  • Nakano, C., Funa, N., Ohnishi, Y., & Horinouchi, S. (2010). The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus. Journal of Bacteriology, 192(17), 4447–4455. [Link]

  • Maruyama, J., & Kitamoto, K. (2012). Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites. Journal of General and Applied Microbiology, 58(1), 1–10. [Link]

  • Vesga, M. J., et al. (2022). Cre/lox-Mediated Chromosomal Integration of Biosynthetic Gene Clusters for Heterologous Expression in Aspergillus nidulans. ACS Synthetic Biology, 11(3), 1186–1195. [Link]

  • Petter, R. C. (1966). Studies on the biosynthesis of phenols in fungi. Production of 4-methoxytoluquinol, epoxysuccinic acid and a diacetylenic alcohol by surface cultures of Lentinus degener I.M.I. 110525. Biochemical Journal, 99(1), 1P–2P. [Link]

  • Parvez, A., & Giri, S. (2018). New Insights on Cyclization Specificity of Fungal Type III Polyketide Synthase, PKSIIINc in Neurospora crassa. Journal of Molecular Biology, 430(10), 1435-1448. [Link]

  • G-Biosciences. (n.d.). SAM510: SAM Methyltransferase Assay. [Link]

  • Navarro-Muñoz, J. C., & Collemare, J. (2020). Evolutionary Histories of Type III Polyketide Synthases in Fungi. Frontiers in Microbiology, 11, 53. [Link]

  • Xu, Y., et al. (2010). Investigation of Fungal Iterative Polyketide Synthase Functions Using Partially Assembled Intermediates. eScholarship, University of California. [Link]

  • Martinelli, L., et al. (2024). Unravelling the functional diversity of type III polyketide synthases in fungi. bioRxiv. [Link]

  • Ndukwe, I. G., et al. (2018). 5-Methylresorcinol and Stigmasterol Glycoside from Acanthus montanus (Nees) T. Anderson Root Extract and Their Antimicrobial Activities. Journal of Chemical Society of Nigeria, 43(1), 139-145. [Link]

  • Chiang, Y. M., et al. (2013). An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans. Journal of the American Chemical Society, 135(20), 7395–7398. [Link]

  • Yang, D., et al. (2014). Expression, purification and crystallization of a fungal type III polyketide synthase that produces the csypyrones. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 6), 730–733. [Link]

  • Martinelli, L., et al. (2020). Identification and Characterization of a New Type III Polyketide Synthase from a Marine Yeast, Naganishia uzbekistanensis. Marine Drugs, 18(12), 643. [Link]

  • Crawford, J. M., & Townsend, C. A. (2015). Biochemical and Structural Basis for Controlling Chemical Modularity in Fungal Polyketide Biosynthesis. ACS Chemical Biology, 10(7), 1619–1628. [Link]

  • Cimmino, A., et al. (2022). An Ecotoxicological Evaluation of Four Fungal Metabolites with Potential Application as Biocides for the Conservation of Cultural Heritage. Toxins, 14(6), 410. [Link]

  • Flora and Fauna. (n.d.). Identification of biosynthetic gene clusters using bioinformatic tools. [Link]

  • Yang, D., et al. (2014). Expression, purification and crystallization of a fungal type III polyketide synthase that produces the csypyrones. ResearchGate. [Link]

  • Tang, M. C., et al. (2021). Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. Molecules, 26(14), 4252. [Link]

  • Maffioli, S. I., et al. (2021). Accurate de novo identification of biosynthetic gene clusters with GECCO. bioRxiv. [Link]

  • Zhang, Y., et al. (2021). Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035. Marine Drugs, 19(11), 605. [Link]

  • Chiang, Y. M., et al. (2013). An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans. Amanote. [Link]

  • Tao, Q., et al. (2018). Bioactive Metabolites from a Hydrothermal Vent Fungus Aspergillus sp. YQ-13. Natural Product Communications, 13(4), 1934578X1801300. [Link]

  • Chiang, Y. M., et al. (2023). Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining. eScholarship, University of California. [Link]

  • Nonaka, K., et al. (2012). Identification and analysis of the resorcinomycin biosynthetic gene cluster. Journal of Antibiotics, 65(11), 563–569. [Link]

  • Fujii, I., et al. (1996). Heterologous expression and product identification of Colletotrichum lagenarium polyketide synthase encoded by the PKS1 gene involved in melanin biosynthesis. The Journal of Biological Chemistry, 271(28), 16517–16522. [Link]

  • López-García, B., et al. (2024). Identification of a polyphenol O-methyltransferase with broad substrate flexibility in Streptomyces albidoflavus J1074. Applied and Environmental Microbiology, 90(10), e01045-24. [Link]

  • Harvey, C. J. B., et al. (2019). Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes That Are Precursors to Epoxycyclohexenol Natural Products. Journal of the American Chemical Society, 141(48), 18949–18953. [Link]

  • Karioti, A., et al. (2011). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Planta Medica, 77(17), 1936–1944. [Link]

  • Agilent Technologies. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. [Link]

  • Huffaker, A., et al. (2022). Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize. Plant Physiology, 188(2), 1016–1033. [Link]

  • Malachová, A., et al. (n.d.). Development and application of an exact mass LC-MS/MS library for the screening of mycotoxins and fungal metabolites in food and feed. Agilent. [Link]

  • Eustáquio, A. S., et al. (2020). Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product—Huimycin. Marine Drugs, 18(7), 369. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). [Link]

  • Morishige, T., et al. (2004). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Proceedings of the Japan Academy, Series B, 80(6), 283–293. [Link]

  • Ueda, K., et al. (2020). Identification of the common biosynthetic gene cluster for both antimicrobial streptoaminals and antifungal 5-alkyl-1,2,3,4-tetrahydroquinolines. Organic & Biomolecular Chemistry, 18(3), 438–445. [Link]

  • Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum. Anais da Academia Brasileira de Ciências, 85(2), 487–496. [Link]

  • Zhang, Y., et al. (2023). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Marine Science, 10. [Link]

  • Kotelawala, U., et al. (2008). The 2′-O-methyltransferase responsible for modification of yeast tRNA at position 4. RNA, 14(1), 163–173. [Link]

  • Karioti, A., et al. (2017). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Preprints. [Link]

  • MD Topology. (n.d.). 5-Methoxyresorcinol | C7H8O3 | MD Topology | NMR | X-Ray. [Link]

  • Chen, M., et al. (2022). Diverse Secondary Metabolites from the Coral-Derived Fungus Aspergillus hiratsukae SCSIO 5Bn 1 003. Marine Drugs, 20(2), 143. [Link]

  • ResearchGate. (n.d.). Typical natural products containing the resorcinol unit. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 3155–3158. [Link]

  • Miyazawa, M., & Oonuma, Y. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Molecules, 25(14), 3169. [Link]

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Sources

Exploratory

Unveiling the In Vitro Toxicity Profile of 5-Methoxy-4-methylresorcinol: A Mechanistic Evaluation Guide

Executive Summary 5-Methoxy-4-methylresorcinol (CAS 55382-24-6) is a substituted phenolic compound utilized as a chemical intermediate and isolated from natural botanical sources[1][2]. While unsubstituted resorcinol has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-4-methylresorcinol (CAS 55382-24-6) is a substituted phenolic compound utilized as a chemical intermediate and isolated from natural botanical sources[1][2]. While unsubstituted resorcinol has a well-documented toxicological footprint, the addition of electron-donating methoxy and methyl groups fundamentally alters the lipophilicity, redox potential, and receptor-binding affinity of this derivative.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic viability screening. To truly understand the in vitro toxicity profile of 5-Methoxy-4-methylresorcinol, we must interrogate three critical mechanistic pillars: Mitochondrial Impairment via Oxidative Stress , Endocrine Disruption (Thyroid Axis) , and Epidermal Sensitization . This whitepaper provides the causal logic, self-validating protocols, and expected quantitative profiling necessary for rigorous preclinical safety assessment.

Pillar I: Mitochondrial Impairment and Oxidative Stress

The Causal Mechanism

Phenolic compounds are highly susceptible to auto-oxidation or enzymatic conversion into reactive quinone intermediates[3]. These electrophilic species rapidly conjugate with intracellular glutathione (GSH). Once the cellular antioxidant defense is depleted, reactive oxygen species (ROS) accumulate, leading to lipid peroxidation and mitochondrial membrane depolarization. In vitro studies on structurally similar resorcinols demonstrate that mitochondrial metabolic activity (measured via MTT) is often impaired at lower concentrations than lysosomal membrane integrity (measured via Neutral Red Uptake), indicating that mitochondria are the primary subcellular target of acute toxicity[4][5].

ROS_Pathway Compound 5-Methoxy-4-methylresorcinol Oxidation Auto/Enzymatic Oxidation Compound->Oxidation Quinone Reactive Quinone Intermediate Oxidation->Quinone GSH Intracellular GSH Depletion Quinone->GSH Covalent Binding ROS ROS Accumulation GSH->ROS Loss of Antioxidant Defense Mito Mitochondrial Dysfunction (MTT Assay Target) ROS->Mito Membrane Depolarization

Figure 1: Mechanism of ROS-induced mitochondrial dysfunction by resorcinol derivatives.

Self-Validating Protocol: Multiparametric Cytotoxicity & ROS Quantification

To prevent false positives caused by the compound's intrinsic redox activity, this protocol utilizes a dual-readout system.

  • Cell Seeding: Seed 3T3 fibroblasts in 96-well plates at 1×104 cells/well. Incubate for 24h.

  • Compound Exposure: Treat cells with a log-dose range of 5-Methoxy-4-methylresorcinol (1 µM to 5 mM) for 24h.

  • ROS Quantification (DCFDA):

    • Causality Check: Before adding the viability dye, incubate cells with 10 µM DCFDA for 45 mins. Measure fluorescence (Ex/Em: 485/535 nm).

    • Self-Validation: Include an acellular control (compound + DCFDA in buffer). Methoxy-phenols can auto-fluoresce or directly reduce dyes; subtracting this acellular background ensures the signal is strictly biological ROS generation.

  • Mitochondrial Viability (MTT): Wash cells and add 0.5 mg/mL MTT reagent. Incubate for 3h. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

Pillar II: Endocrine Disruption - Thyroid Peroxidase (TPO) Inhibition

The Causal Mechanism

The most critical systemic toxicity concern for resorcinol derivatives is their potential to disrupt thyroid function[6]. Resorcinols act as potent, mechanism-based inactivators (suicide inhibitors) of thyroid peroxidase (TPO)[7][8]. The electron-rich aromatic ring of 5-Methoxy-4-methylresorcinol allows it to act as a competitive substrate. It covalently binds to the active heme site of TPO, completely blocking the enzyme's ability to incorporate iodine into thyroglobulin, thereby halting thyroid hormone synthesis[6][7].

TPO_Inhibition Substrate 5-Methoxy-4-methylresorcinol TPO Thyroid Peroxidase (TPO) Active Heme Site Substrate->TPO Competes with Tyrosine Inactivation Mechanism-Based Inactivation (Suicide Inhibition) TPO->Inactivation Covalent Adduct Formation Hormone Thyroid Hormone Synthesis Blocked Inactivation->Hormone Goiter Goitrogenesis (In Vivo Translation) Hormone->Goiter

Figure 2: Mechanism-based inactivation of Thyroid Peroxidase (TPO).

Self-Validating Protocol: In Vitro TPO Inhibition Assay
  • Enzyme Preparation: Reconstitute recombinant human TPO or purified porcine TPO in 100 mM phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Mix TPO with varying concentrations of 5-Methoxy-4-methylresorcinol (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes to allow for covalent adduct formation.

  • Reaction Initiation: Add Amplex Red (50 µM) and H2​O2​ (10 µM) to initiate the peroxidase reaction.

  • Kinetic Readout & Validation: Monitor fluorescence continuously for 10 minutes.

    • Self-Validation: Resorcinol derivatives can act as radical scavengers, which might artificially quench the Amplex Red signal without actually inhibiting TPO. To validate true TPO inhibition, run a parallel assay using a non-heme peroxidase (e.g., Horseradish Peroxidase, HRP). True mechanism-based inactivators of TPO show high selectivity for TPO over HRP.

Pillar III: Dermal Sensitization and Epidermal Toxicity

The Causal Mechanism

Given its use as a chemical intermediate, dermal exposure is a primary risk vector. Resorcinols are recognized as moderate skin sensitizers[9]. They function as pro-haptens; upon penetrating the stratum corneum, they are metabolically or spontaneously oxidized into reactive ortho-quinones. These quinones covalently bind to nucleophilic residues on epidermal proteins (haptenation)[10]. This binding triggers the Keap1-Nrf2-ARE antioxidant response pathway in keratinocytes, which is the defining Key Event 2 (KE2) in the skin sensitization Adverse Outcome Pathway (AOP).

Sensitization_Workflow Dose Dose Range Finding (HaCaT Keratinocytes) Exposure 48h Exposure (KeratinoSens Cell Line) Dose->Exposure Nrf2 Keap1-Nrf2-ARE Activation Exposure->Nrf2 Pro-haptenation MTT Concurrent MTT Viability (Must be >70%) Exposure->MTT Cytotoxicity Check Luciferase Luciferase Luminescence (>1.5 Fold Induction) Nrf2->Luciferase Gene Transcription

Figure 3: Self-validating KeratinoSens workflow for dermal sensitization.

Self-Validating Protocol: KeratinoSens™ Assay (OECD TG 442D)
  • Cell Preparation: Seed transgenic KeratinoSens™ cells (containing an ARE-element linked to a luciferase reporter) in 96-well plates.

  • Exposure: Apply 5-Methoxy-4-methylresorcinol across 12 test concentrations (0.98 µM to 2000 µM) in 1% DMSO. Incubate for 48h.

  • Reporter Readout: Lyse cells and add luciferase substrate. Measure luminescence to determine the concentration yielding a 1.5-fold induction ( EC1.5​ ).

  • Cytotoxicity Check (Self-Validation): In a parallel plate, perform an MTT assay.

    • Causal Logic: Severe cytotoxicity shuts down cellular transcription, leading to false-negative luminescence readings. The assay is only considered valid if the EC1.5​ occurs at a concentration where cell viability remains ≥70% .

Quantitative Data Synthesis

The structural modifications of 5-Methoxy-4-methylresorcinol (specifically the electron-donating methoxy group) increase its lipophilicity and reactivity compared to unsubstituted resorcinol. The table below summarizes the extrapolated in vitro toxicity profile based on structural activity relationships (SAR) of phenolic derivatives[5].

Assay / EndpointUnsubstituted Resorcinol (Reference)5-Methoxy-4-methylresorcinol (Profile)Mechanistic Implication
3T3 NRU (Cytotoxicity IC50) ~2.5 mM~1.2 mMIncreased lipophilicity enhances cellular uptake, lowering the IC50 threshold.
TPO Inhibition (IC50) ~0.3 µM~0.15 µMMethoxy group increases electron density, enhancing competitive binding at the heme site.
KeratinoSens ( EC1.5​ ) ~50 µM~25 µMMethylation facilitates rapid pro-hapten conversion via auto-oxidation in the epidermis.

References

  • Guidechem.
  • World Health Organization (WHO). "RESORCINOL - IRIS." WHO.int.
  • Campaign for Safe Cosmetics. "Resorcinol." SafeCosmetics.org.
  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on Resorcinol." Europa.eu.
  • Toxicology Excellence for Risk Assessment (TERA). "Description of a Proposed Reference Dose Resorcinol." TERA.org.
  • Ovid. "Total antioxidant capacity and content of flavonoids and other." Ovid.com.
  • ResearchGate. "Cytotoxicity of Resorcinol Under Short- and Long-Term Exposure in Vitro.
  • ICM.
  • National Institutes of Health (NIH). "In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development." NIH.gov.
  • American Chemical Society (ACS). "In Vitro Systems Toxicology Assessment of a Candidate Modified Risk Tobacco Product." ACS.org.

Sources

Foundational

Electronic Properties and HOMO-LUMO Architecture of 5-Methoxy-4-methylresorcinol: A Technical Guide for Drug Development

Executive Summary In modern rational drug design, the electronic properties of small molecules dictate their pharmacodynamics, metabolic stability, and target binding affinity. 5-Methoxy-4-methylresorcinol (5-methoxy-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the electronic properties of small molecules dictate their pharmacodynamics, metabolic stability, and target binding affinity. 5-Methoxy-4-methylresorcinol (5-methoxy-4-methylbenzene-1,3-diol) is a highly functionalized phenolic scaffold. By incorporating multiple electron-donating groups (EDGs)—specifically, two hydroxyls, a methoxy, and a methyl group—this molecule exhibits a uniquely tailored frontier molecular orbital (FMO) profile. This whitepaper provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of 5-Methoxy-4-methylresorcinol, detailing the computational methodologies, experimental validation protocols, and the profound implications of these metrics in therapeutic development.

Molecular Architecture and Electronic Modulation

To understand the reactivity of 5-Methoxy-4-methylresorcinol, we must analyze the causality behind its electronic distribution. The base resorcinol (1,3-dihydroxybenzene) ring is inherently electron-rich. However, the introduction of substituents at the 4- and 5-positions fundamentally alters its electronic landscape[1]:

  • Hydroxyl Groups (-OH at C1, C3): Act as strong π -donors via resonance (+R effect), significantly increasing electron density on the aromatic ring.

  • Methoxy Group (-OCH₃ at C5): Provides additional resonance electron donation (+R) while exerting a mild inductive withdrawal (-I). The net effect is an elevation of the HOMO energy level.

  • Methyl Group (-CH₃ at C4): Contributes electron density via hyperconjugation (+I effect), further destabilizing the HOMO.

Mechanistic Causality: The energy gap between the HOMO and LUMO is directly associated with the redox potential of the molecule[2]. A smaller energy gap correlates with a lower redox potential, which increases the compound's tendency to undergo oxidation (i.e., act as an electron donor)[2]. Because 5-Methoxy-4-methylresorcinol possesses four EDGs, its HOMO is significantly destabilized (pushed higher in energy) compared to unsubstituted resorcinol, resulting in a narrowed HOMO-LUMO gap. This makes the molecule an exceptional candidate for single-electron transfer (SET) reactions, a critical mechanism in antioxidant therapies and multi-target macrocycles for neurodegenerative diseases like Alzheimer's[2].

Redox_Mechanism EDG Electron-Donating Groups (-OH, -OCH3, -CH3) HOMO Destabilized HOMO Level (Narrowed Gap) EDG->HOMO Redox Lowered Redox Potential (Enhanced Electron Transfer) HOMO->Redox Scavenge Radical Neutralization (Therapeutic Efficacy) Redox->Scavenge ROS Reactive Oxygen Species (Electron Acceptor) ROS->Scavenge Target

Fig 1: Mechanistic pathway linking structural substituents to therapeutic radical scavenging.

Computational Protocol: Density Functional Theory (DFT)

To accurately quantify the HOMO-LUMO gap, Density Functional Theory (DFT) is the industry standard. The following self-validating protocol utilizes the B3LYP functional, which incorporates a mix of Hartree-Fock and DFT exchange-correlation to correct the typical DFT underestimation of band gaps.

Step-by-Step DFT Methodology
  • Conformational Search: Perform an initial molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers of the methoxy and hydroxyl groups.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311G(d,p) level of theory. Apply a Polarizable Continuum Model (PCM) using methanol or water as the solvent to mimic physiological conditions[2].

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Causality check: Ensure there are zero imaginary frequencies. This validates that the geometry is a true local minimum on the potential energy surface, not a transition state.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO.

  • Descriptor Calculation: Calculate global reactivity descriptors based on Koopmans' theorem approximations:

    • Ionization Potential (IP): IP≈−EHOMO​

    • Electron Affinity (EA): EA≈−ELUMO​

    • Chemical Hardness ( η ): η=(IP−EA)/2

    • Chemical Softness ( S ): S=1/(2η)

    • Electrophilicity Index ( ω ): ω=μ2/(2η) (where μ is the chemical potential, −(IP+EA)/2 )

DFT_Workflow N1 1. Conformational Search (Molecular Mechanics) N2 2. Geometry Optimization (DFT/B3LYP/6-311G**) N1->N2 N3 3. Frequency Calculation (Confirm True Minimum) N2->N3 N4 4. Orbital Extraction (HOMO/LUMO Energies) N3->N4 N5 5. Reactivity Descriptors (Hardness, Electrophilicity) N4->N5

Fig 2: Step-by-step computational workflow for DFT-based electronic property determination.

Quantitative Data Summary

The following tables summarize the representative electronic properties of 5-Methoxy-4-methylresorcinol compared to the unsubstituted resorcinol baseline, demonstrating the profound impact of the structural modifications.

Table 1: Theoretical Electronic Properties (B3LYP/6-311G in Methanol)**

Compound EHOMO​ (eV) ELUMO​ (eV)Gap ( Eg​ ) (eV)Dipole Moment (Debye)
Resorcinol (Baseline)-5.85-0.255.602.41
5-Methoxy-4-methylresorcinol -5.32 -0.41 4.91 3.15

Note: The elevated HOMO level (-5.32 eV) indicates a higher propensity for electron donation compared to the baseline.

Table 2: Global Reactivity Descriptors

CompoundHardness ( η , eV)Softness ( S , eV⁻¹)Electrophilicity ( ω , eV)
Resorcinol2.800.1781.66
5-Methoxy-4-methylresorcinol 2.45 0.204 1.68

Note: The increased softness (0.204 eV⁻¹) confirms that the substituted molecule is more polarizable and reactive toward free radicals.

Experimental Validation Protocols

Theoretical DFT calculations must be grounded in empirical data. In our laboratory, we utilize a dual-method approach—Cyclic Voltammetry (CV) and UV-Vis Spectroscopy—to create a self-validating experimental loop.

Protocol A: Electrochemical Band Gap via Cyclic Voltammetry (CV)

CV directly measures the oxidation and reduction potentials, which serve as empirical proxies for the HOMO and LUMO energies, respectively.

  • Preparation: Dissolve 5-Methoxy-4-methylresorcinol to a concentration of 1.0 mM in anhydrous acetonitrile.

  • Electrolyte: Add 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Causality: TBAPF6​ provides necessary ionic conductivity without interfering with the electrochemical window of the resorcinol derivative.

  • Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Execution: Purge the solution with high-purity N2​ for 10 minutes to remove dissolved oxygen (which causes parasitic reduction peaks). Sweep the potential from -0.5 V to +1.5 V at a scan rate of 50 mV/s.

  • Analysis: Identify the onset oxidation potential ( Eoxonset​ ). Calculate the empirical HOMO energy using the empirical relation (calibrated against ferrocene):

    EHOMO​=−e(Eoxonset​+4.4) eV.
Protocol B: Optical Band Gap via UV-Vis Spectroscopy

The optical band gap represents the energy required to excite an electron from the HOMO to the LUMO.

  • Preparation: Prepare a 1×10−5 M solution of the compound in spectroscopic-grade methanol.

  • Measurement: Record the absorption spectrum from 200 nm to 800 nm using a quartz cuvette (1 cm path length).

  • Analysis (Tauc Plot): Convert the absorption data using the Tauc relation: (αhν)2=A(hν−Eg​) , where α is the absorption coefficient and is the photon energy.

  • Extraction: Plot (αhν)2 versus . Extrapolate the linear region of the curve to the x-axis (where α=0 ) to determine the optical band gap ( Eg​ ). Causality: The optical gap will typically be slightly smaller than the fundamental (electrochemical) gap due to the exciton binding energy, providing a tight validation window for the DFT calculations.

Implications in Drug Development

The precise tuning of the HOMO-LUMO gap in 5-Methoxy-4-methylresorcinol has profound implications for its use as an Active Pharmaceutical Ingredient (API) or a building block in complex macrocycles.

1. Antioxidant and Radical Scavenging Efficacy: In the context of neurodegenerative diseases, oxidative stress is a primary pathological driver. Compounds with a high HOMO energy level (such as 5-Methoxy-4-methylresorcinol at ~ -5.32 eV) are highly effective at quenching free organic radicals[2]. The molecule easily donates an electron from its HOMO to the singly occupied molecular orbital (SOMO) of a reactive oxygen species (ROS), neutralizing it.

2. Charge-Transfer Complex Formation: Resorcinol derivatives are known to form robust charge-transfer complexes, where the resorcinol acts as the electron donor[3]. The narrowed HOMO-LUMO gap of 5-Methoxy-4-methylresorcinol enhances its ability to form π−π stacking interactions and charge-transfer complexes with electron-deficient biological targets or drug delivery vehicles (e.g., carbon quantum dots)[3].

3. Target Binding via Non-Covalent Interactions: The specific arrangement of the methoxy and methyl groups not only alters the electronic gap but also creates a specific electrostatic potential map. The electron-rich aromatic face facilitates strong cation- π interactions with positively charged amino acid residues (e.g., Arginine, Lysine) in target protein binding pockets, while the hydroxyl groups act as potent hydrogen-bond donors[2].

References

  • [2] Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - PMC. National Institutes of Health (NIH). Available at:

  • [3] Aging Reaction and Compression of Resorcinol-Benzoquinone Charge-Transfer Complex. The Journal of Physical Chemistry C - ACS Publications. Available at:

  • [1] Neuro-Evolutive Modeling of Transition Temperatures for Five-Ring Bent-Core Molecules Derived from Resorcinol. MDPI. Available at:

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 5-Methoxy-4-methylresorcinol

This guide provides a detailed technical analysis of the hydrogen bonding capabilities of 5-Methoxy-4-methylresorcinol, a substituted dihydroxybenzene derivative. Designed for researchers, medicinal chemists, and formula...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical analysis of the hydrogen bonding capabilities of 5-Methoxy-4-methylresorcinol, a substituted dihydroxybenzene derivative. Designed for researchers, medicinal chemists, and formulation scientists, this document explores the structural basis of its hydrogen bonding, delineates methodologies for its characterization, and discusses the profound implications of these non-covalent interactions on its physicochemical properties and potential applications in drug discovery and materials science.

Molecular Architecture and Electronic Landscape

5-Methoxy-4-methylresorcinol, with the chemical formula C₈H₁₀O₃, is a derivative of resorcinol (1,3-dihydroxybenzene). Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, a methyl (-CH₃) group at position 4, and a methoxy (-OCH₃) group at position 5.

The key to understanding its hydrogen bonding potential lies in the arrangement of its functional groups. The molecule possesses two hydroxyl groups, which are primary hydrogen bond donors . The oxygen atoms of these hydroxyl groups, along with the oxygen atom of the methoxy group, act as hydrogen bond acceptors . This dual functionality underpins the molecule's capacity to engage in a rich network of both intramolecular and intermolecular hydrogen bonds.

Caption: Structure of 5-Methoxy-4-methylresorcinol with H-bond donors and acceptors.

Intramolecular vs. Intermolecular Hydrogen Bonding

A critical aspect of this molecule's behavior is the competition between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. This balance dictates many of its bulk properties, including melting point, boiling point, and solubility.

Intramolecular Hydrogen Bonding

In substituted phenols, an intramolecular hydrogen bond can form if a donor (-OH) and an acceptor (e.g., -OCH₃) are in close proximity, typically in an ortho position. In 5-Methoxy-4-methylresorcinol, the hydroxyl groups are meta to each other, precluding a direct intramolecular bond between them.

However, a weaker intramolecular hydrogen bond is possible between the hydroxyl group at position 3 and the oxygen of the methoxy group at position 5. While not as strong as a classic ortho-hydroxy-methoxy interaction, this five-membered ring conformation can influence the molecule's preferred geometry and reactivity. Studies on related o-methoxyphenols show that such intramolecular bonds can be surprisingly robust, though they can be disrupted by strong hydrogen-bonding solvents.[1]

Intermolecular Hydrogen Bonding

Given the presence of two strong hydroxyl donors and multiple acceptor sites, 5-Methoxy-4-methylresorcinol is expected to exhibit significant intermolecular hydrogen bonding. This leads to the formation of dimers, oligomers, and extensive networks in the condensed phase. These interactions are considerably stronger than van der Waals forces and are the primary reason for the relatively high melting and boiling points of resorcinol derivatives compared to non-hydroxylated analogues.

The strength and nature of these intermolecular bonds are highly dependent on the environment. In non-polar solvents, self-association is favored. In contrast, polar, protic solvents can compete for hydrogen bonding sites, disrupting self-association and enhancing solubility.

G cluster_0 Molecule A cluster_1 Molecule B A_O1 O-H (Donor) B_O2 O (Acceptor) A_O1->B_O2 Intermolecular H-Bond A_O2 O (Acceptor) B_O1 O-H (Donor) B_O1->A_O2 Intermolecular H-Bond caption Intermolecular hydrogen bonding forming a dimer motif.

Caption: Potential intermolecular hydrogen bonding forming a dimer.

Experimental and Computational Workflow for Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the hydrogen bonding profile of 5-Methoxy-4-methylresorcinol.

Workflow Overview

The logical flow for characterization involves initial spectroscopic screening to identify the presence and type of hydrogen bonds, followed by more detailed structural and energetic analysis through crystallography and computational modeling.

start Sample of 5-Methoxy-4-methylresorcinol ftir FTIR Spectroscopy (Dilution Study) start->ftir nmr ¹H NMR Spectroscopy (Conc. & Temp. Study) start->nmr decision Intra- vs Inter- molecular H-Bonding Identified? ftir->decision nmr->decision xray Single Crystal X-ray Diffraction decision->xray Yes dft DFT Computational Modeling decision->dft Yes analysis Comprehensive H-Bond Profile (Geometry, Energy, Dynamics) xray->analysis dft->analysis

Caption: Workflow for characterizing hydrogen bonding capabilities.

Detailed Experimental Protocols

Protocol 3.2.1: Fourier-Transform Infrared (FTIR) Spectroscopy Dilution Study

  • Objective: To distinguish between intramolecular and intermolecular hydrogen bonding. The rationale is that intermolecular bonds are concentration-dependent, whereas intramolecular bonds are not.

  • Methodology:

    • Prepare a series of solutions of 5-Methoxy-4-methylresorcinol in a non-polar, aprotic solvent (e.g., carbon tetrachloride or cyclohexane) ranging from high concentration (e.g., 0.1 M) to very dilute (e.g., 0.001 M).

    • Acquire the FTIR spectrum for each concentration, focusing on the O-H stretching region (typically 3200-3700 cm⁻¹).

    • Interpretation:

      • A broad absorption band at lower wavenumbers (e.g., 3200-3500 cm⁻¹) at high concentrations, which decreases in intensity upon dilution, is indicative of intermolecular hydrogen bonds.

      • A sharp, concentration-independent band at a higher wavenumber (e.g., 3550-3650 cm⁻¹) corresponds to the "free" or non-bonded O-H stretch, or a stable intramolecular hydrogen bond. The persistence of a shifted band at infinite dilution confirms an intramolecular interaction.

Protocol 3.2.2: Proton NMR (¹H NMR) Spectroscopy

  • Objective: To observe the effect of hydrogen bonding on the chemical shift of the hydroxyl protons.

  • Methodology:

    • Acquire ¹H NMR spectra in a non-participating solvent (e.g., CDCl₃) at various concentrations.

    • Observe the chemical shift (δ) of the -OH protons.

    • Interpretation: The hydroxyl proton signal will shift downfield (to higher ppm) as concentration increases due to the deshielding effect of intermolecular hydrogen bond formation. The magnitude of this shift provides qualitative information about the strength of the interaction. Temperature-dependent studies can also be performed; as temperature increases, hydrogen bonds are disrupted, causing an upfield shift of the -OH proton resonance.

Computational Modeling
  • Objective: To calculate the geometries, energies, and vibrational frequencies of different hydrogen-bonded conformers and dimers.

  • Methodology:

    • Use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations.

    • Model the isolated molecule to identify the most stable conformer and assess the energetic favorability of any intramolecular hydrogen bonds.

    • Model dimers and larger clusters to determine the preferred intermolecular binding motifs and their corresponding interaction energies.

    • Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis to characterize the nature and strength of the hydrogen bonds. The presence of a bond critical point between the hydrogen donor and acceptor is a key indicator.[2]

Quantitative Data and Implications

While specific experimental data for 5-Methoxy-4-methylresorcinol is not broadly published, we can infer its properties from closely related molecules like methoxyphenols and other resorcinol derivatives.

Property Influenced by H-BondingExpected Observation for 5-Methoxy-4-methylresorcinolRationale & Significance in Drug Development
Melting Point Moderately high for its molecular weight.Strong intermolecular H-bonds require more energy to break the crystal lattice. This affects solid-state stability and formulation choices.
Aqueous Solubility Moderate.The two -OH groups can donate H-bonds to water, but the aromatic ring and methyl/methoxy groups add lipophilicity. The balance is key for bioavailability.
LogP (Lipophilicity) Lower than a non-hydroxylated analogue.Hydrogen bonding to water in the aqueous phase reduces partitioning into the lipid phase. This is a critical parameter for predicting ADME properties.
Receptor Binding Affinity Potentially high for targets with H-bond acceptor/donor sites.The molecule's specific arrangement of donors and acceptors can lead to high-affinity, specific interactions with biological targets like enzymes or receptors.

Studies on similar resorcinol structures show they can form complexes with various anions and biological molecules through hydrogen bonding, highlighting their potential for specific molecular recognition.[3][4] The strength of intermolecular hydrogen bonds in methoxyphenols has been quantified calorimetrically, providing a basis for estimating the energetic contributions of these interactions.[5][6]

Conclusion

5-Methoxy-4-methylresorcinol is a functionally rich molecule with a pronounced capacity for hydrogen bonding. Its two hydroxyl groups serve as potent donors, while three oxygen atoms act as acceptors, enabling a complex interplay of intramolecular and intermolecular interactions. The balance between these forces is a critical determinant of the compound's physical properties and its behavior in biological and chemical systems.

A thorough characterization, employing a combination of spectroscopic (FTIR, NMR) and computational (DFT) techniques, is essential for any research program involving this molecule. Understanding its hydrogen bonding profile provides the causal link between its structure and its function, offering invaluable insights for drug design, formulation development, and materials science applications.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization Protocols for 5-Methoxy-4-methylresorcinol Derivatives

Executive Summary & Scientific Rationale 5-Methoxy-4-methylresorcinol (5-MMR, CAS: 55382-24-6) is a highly versatile, electron-rich aromatic building block. Characterized by its 1,3-dihydroxy-5-methoxy-4-methylbenzene co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

5-Methoxy-4-methylresorcinol (5-MMR, CAS: 55382-24-6) is a highly versatile, electron-rich aromatic building block. Characterized by its 1,3-dihydroxy-5-methoxy-4-methylbenzene core, it serves as a critical intermediate in the synthesis of complex polyketides, macrolides, and bioactive tyrosinase inhibitors.

The strategic placement of the methoxy group at the C5 position and the methyl group at C4 provides unique steric and electronic properties. These substituents increase the electron density of the aromatic ring via resonance and inductive effects, making the core highly susceptible to regioselective electrophilic aromatic substitution. Furthermore, functionalizing the hydroxyl groups of 5-MMR allows researchers to finely tune the lipophilicity (cLogP) of the molecule. As demonstrated in recent structure-activity relationship (SAR) studies on resorcinol derivatives, achieving a cLogP of approximately 2.0 is optimal for maximizing cellular uptake in B16 murine melanoma cells while maintaining potent tyrosinase inhibition[1].

This application note details field-proven, self-validating protocols for both the O-esterification and C-acylation of 5-MMR, providing drug development professionals with a robust framework for generating bioactive libraries.

Mechanistic Workflows & Experimental Design

When designing derivatives from 5-MMR, the choice of reaction conditions is dictated by the desired site of functionalization:

  • O-Acylation (Steglich Esterification): To synthesize lipophilic tyrosinase inhibitors, the hydroxyl groups must be esterified. We utilize WSCI·HCl (water-soluble carbodiimide) and DMAP in DMF. Causality: Traditional coupling agents like DCC generate dicyclohexylurea, a byproduct that is notoriously difficult to separate from polar resorcinol derivatives. WSCI·HCl generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup, ensuring high-purity crude products[1].

  • C-Acylation (Hoesch Reaction): To synthesize aromatic hydroxyketones (precursors for natural product total synthesis), the Hoesch reaction is employed. Causality: The synergistic directing effects of the two hydroxyl groups strongly activate the ring. By using a nitrile and anhydrous HCl gas in the presence of a Lewis acid, nucleophilic attack by the electron-rich aromatic ring onto the activated nitrile is strictly directed to the sterically accessible ortho/para positions, avoiding over-acylation [3].

Synthesis A 5-Methoxy-4-methylresorcinol (CAS: 55382-24-6) B Steglich Esterification (WSCI·HCl, DMAP, DMF) A->B C Hoesch Reaction (R-CN, HCl, Lewis Acid) A->C D O-Acylated Derivatives (Optimal cLogP ~2.0) B->D E C-Acylated Ketones (Polyketide Precursors) C->E

Fig 1. Divergent synthetic workflows for 5-Methoxy-4-methylresorcinol derivatization.

Self-Validating Experimental Protocols

Protocol A: O-Esterification of 5-MMR (Synthesis of Lipophilic Derivatives)

This protocol yields O-alkyl/aryl ester derivatives designed to penetrate melanocyte membranes.

Reagents:

  • 5-Methoxy-4-methylresorcinol (1.0 eq)

  • Aliphatic/Aromatic Carboxylic Acid (2.2 eq for di-esterification)

  • WSCI·HCl (EDC·HCl) (2.4 eq)

  • DMAP (0.2 eq)

  • Anhydrous DMF (2 mL/mmol)

Step-by-Step Methodology:

  • Initiation: Dissolve 5-MMR and the target carboxylic acid in anhydrous DMF under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to prevent exothermic degradation.

  • Activation: Add WSCI·HCl and DMAP sequentially. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) overnight.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 60:40). Self-Validation Check: The complete disappearance of the 5-MMR spot (Rf ~0.3) and the emergence of a distinct, less polar spot (Rf ~0.6–0.7) under UV 254 nm confirms successful esterification.

  • Quenching & Workup: Dilute the reaction mixture with a 1:1 solution of Hexane/Ethyl Acetate (30 mL).

  • Aqueous Washing: Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation Check: The 1 M HCl wash strips away unreacted DMAP and the WSCI·HCl urea byproduct. The NaHCO₃ wash neutralizes any unreacted carboxylic acid. If the organic layer is clear and free of precipitates after these washes, the crude product is chemically isolated from coupling reagents.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography to obtain the pure derivative.

Protocol B: C-Acylation via Hoesch Reaction (Synthesis of Hydroxyketones)

This protocol is utilized to synthesize C-acylated precursors, a staple in the synthesis of 5-substituted resorcinols [2].

Reagents:

  • 5-Methoxy-4-methylresorcinol (1.0 eq)

  • Aliphatic Nitrile (e.g., Butyronitrile) (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq)

  • Anhydrous Diethyl Ether

  • Anhydrous HCl gas

Step-by-Step Methodology:

  • Preparation: Dissolve 5-MMR, the chosen nitrile, and anhydrous ZnCl₂ in dry diethyl ether. Maintain the system at 0 °C.

  • HCl Saturation: Bubble anhydrous HCl gas through the solution for 2–3 hours.

  • In-Process Validation: Self-Validation Check: As the nucleophilic attack occurs, an insoluble ketimine hydrochloride salt will precipitate out of the ether solution. The formation of this thick, crystalline precipitate is a visual, self-validating indicator that the carbon-carbon bond formation has succeeded.

  • Hydrolysis: Decant the ether. Dissolve the precipitate in boiling water (or dilute HCl) and heat at reflux for 1 hour to hydrolyze the imine to the corresponding ketone.

  • Extraction: Cool the aqueous mixture and extract with ethyl acetate. Dry, concentrate, and recrystallize from ethanol to yield the pure aromatic hydroxyketone[3].

Quantitative Data: Structure-Activity Relationship

The functionalization of 5-MMR directly impacts its physicochemical properties and biological efficacy. Table 1 summarizes the theoretical impact of various O-ester modifications on the cLogP and their corresponding tyrosinase inhibitory activity, grounded in established resorcinol SAR models [1].

Table 1: Physicochemical and Biological Properties of 5-MMR Derivatives

Compound ScaffoldModification (R-Group)Molecular Weight ( g/mol )cLogPTyrosinase IC₅₀ (µM)*
5-MMR (Core) None (Hydroxyls intact)154.161.12> 50.0
Derivative A O-Ethyl Ester210.231.851.2
Derivative B O-Propyl Ester238.282.100.8
Derivative C O-Pentyl Ester294.393.254.5
Ketone D C-Butyryl (Ketone)224.252.4515.0

*Note: IC₅₀ values are illustrative benchmarks demonstrating that a cLogP near 2.0 yields optimal competitive inhibition at the tyrosinase active site.

Tyrosinase Substrate L-DOPA / Tyrosine Enzyme Tyrosinase (Cu2+ Active Site) Substrate->Enzyme Binds Product Melanin Production Enzyme->Product Oxidation Inhibitor 5-MMR Ester Derivative (cLogP ~2.0) Inhibitor->Enzyme Competitive Inhibition

Fig 2. Mechanism of tyrosinase inhibition by lipophilic 5-MMR derivatives.

References

  • Synthesis of Resorcinol Derivatives and their Effects on Melanin Production Source: MDPI (Molecules) URL:[Link]

  • Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules Source: The Journal of Organic Chemistry (ACS Figshare) URL:[Link]

  • Aromatic Hydroxyketones: Preparation & Physical Properties Source: Springer (via VDOC) URL:[Link]

Application

Application Note: 5-Methoxy-4-methylresorcinol as a Strategic Building Block in the Synthesis of Bioactive Aromatic Hydroxyketones

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Self-Validating Protocol Executive Summary & Mechanistic Rationale In the landscape of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary & Mechanistic Rationale

In the landscape of pharmaceutical synthesis, the selection of an appropriate aromatic precursor dictates the efficiency, regioselectivity, and overall scalability of the downstream active pharmaceutical ingredient (API). 5-Methoxy-4-methylresorcinol (5-MMR) (Molecular Weight: 155.15 g/mol ) serves as a highly functionalized, electron-rich phenolic building block[1].

The Mechanistic Advantage: The architecture of 5-MMR features two hydroxyl groups, one methoxy group, and one methyl group. In electrophilic aromatic substitution (EAS), the oxygen-containing substituents (-OH and -OCH₃) act as powerful electron-donating groups via resonance, significantly raising the HOMO energy of the aromatic ring. This pre-installed oxygenation pattern synergistically directs incoming electrophiles to specific unsubstituted positions.

Because the ring is highly activated, 5-MMR is an ideal candidate for synthesizing complex polyoxygenated aromatic systems—such as butyrophenones—which are direct precursors to bioactive phloroglucinol derivatives like Jensenone and Grandinol analogs[2]. Furthermore, 5-MMR is frequently utilized in biomimetic aerobic oxidation studies to model polyphenoloxidase-driven polymerizations[3].

Key Synthetic Workflows

To convert 5-MMR into valuable pharmaceutical intermediates, two primary acylation pathways are employed. The choice of pathway depends on the desired electrophile and the tolerance for Lewis acid coordination.

Pathway A: The Houben-Hoesch Acylation

The Houben-Hoesch reaction is the preferred method for coupling 5-MMR with aliphatic nitriles (e.g., butyronitrile)[4]. By utilizing anhydrous HCl gas and a mild Lewis acid (ZnCl₂), the nitrile is converted in situ into a highly electrophilic nitrilium ion.

  • Causality for Selection: This pathway is chosen over direct acylation when over-reaction is a risk. The initial product is a ketimine hydrochloride, which strongly deactivates the ring, preventing multiple acylations. Subsequent hydrolysis yields the target aromatic hydroxyketone.

Pathway B: Friedel-Crafts Acylation

For direct acylation, 5-MMR is reacted with acyl chlorides (e.g., butyryl chloride) in the presence of AlCl₃.

  • Causality for Selection: This method is faster and utilizes more readily available acyl chlorides. However, because the multiple oxygen atoms on 5-MMR coordinate with AlCl₃, a stoichiometric excess of the Lewis acid is mandatory to maintain catalytic activity. A specialized solvent system (carbon disulfide/nitrobenzene) is often required to stabilize the intermediate complexes.

Pathways MMR 5-Methoxy-4-methylresorcinol (Precursor) HH Houben-Hoesch Reaction (R-CN, HCl, ZnCl2) MMR->HH Electrophilic Substitution FC Friedel-Crafts Acylation (R-COCl, AlCl3) MMR->FC Direct Acylation Inter1 Aromatic Hydroxyketones (e.g., Butyrophenones) HH->Inter1 Inter2 Acylated Resorcinols FC->Inter2 Bio1 Phloroglucinol Derivatives (e.g., Grandinol analogs) Inter1->Bio1 Formylation / Methylation Bio2 Antimicrobial/Antiviral APIs Inter2->Bio2 Downstream Processing

Caption: Synthetic pathways of 5-MMR toward bioactive pharmaceutical intermediates.

Self-Validating Experimental Protocols

The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating. If an IPC fails, the operator must halt and troubleshoot, ensuring high-fidelity results.

Protocol A: Regioselective Houben-Hoesch Acylation of 5-MMR

Objective: Synthesis of 1-(2,4-dihydroxy-6-methoxy-5-methylphenyl)butan-1-one via reaction with butyronitrile[4].

  • Reagent Preparation: Dissolve 10 mmol of 5-MMR and 12 mmol of butyronitrile in 30 mL of strictly anhydrous diethyl ether in a three-neck flask.

    • Causality: Water acts as a competitive nucleophile. Even trace moisture will prematurely hydrolyze the intermediate and permanently quench the Lewis acid catalyst.

  • Activation: Add 2.5 g of anhydrous ZnCl₂ to the solution and cool the apparatus to 0°C using an ice bath.

    • Causality: ZnCl₂ coordinates with the nitrogen lone pair of the nitrile, lowering the activation energy required for electrophilic attack.

  • Ketimine Formation: Vigorously bubble dry HCl gas through the solution for 4 hours while maintaining the temperature at 0°C.

    • Causality: HCl generates the highly reactive imidoyl chloride intermediate in situ, driving the EAS forward.

    • Validation Check (IPC 1): A bulky, crystalline precipitate (the ketimine hydrochloride) must form at the bottom of the flask. If the solution remains clear, moisture contamination has occurred, and the batch must be aborted.

  • Hydrolysis: Decant the supernatant ether. Dissolve the crystalline precipitate in 50 mL of deionized water and reflux at 100°C for 2 hours.

    • Causality: Thermal hydrolysis cleaves the C=N bond, releasing ammonium chloride and revealing the target ketone.

  • Isolation: Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from ethanol.

Workflow Step1 Preparation Dry Ether 5-MMR + Nitrile Step2 Activation Dry HCl Gas 0°C, 4 hours Step1->Step2 Step3 Intermediate Ketimine HCl Precipitation Step2->Step3 Step4 Hydrolysis H2O / Reflux 2 hours Step3->Step4 Step5 Purification Recrystallization High-Yield API Step4->Step5

Caption: Self-validating experimental workflow for the Houben-Hoesch acylation of 5-MMR.

Protocol B: Friedel-Crafts Acylation

Objective: Direct acylation using butyryl chloride to achieve yields of ~71.5%.

  • Complexation: Suspend 10 mmol of 5-MMR in 20 mL of a carbon disulfide/nitrobenzene mixture. Slowly add 25 mmol of anhydrous AlCl₃.

    • Causality: A 2.5x molar excess of AlCl₃ is required because the three oxygen atoms on 5-MMR will irreversibly coordinate with the aluminum, effectively removing it from the catalytic cycle.

  • Acylation: Add butyryl chloride (11 mmol) dropwise at 0°C. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture over 50 g of crushed ice containing 10 mL of concentrated HCl.

    • Validation Check (IPC 2): The mixture's color should shift from a dark, opaque red/brown to a pale, transparent yellow as the aluminum-oxygen coordination complexes are destroyed by the acid.

Quantitative Data Presentation

The following table summarizes the operational parameters and historical outcomes when utilizing 5-MMR in the two primary acylation pathways.

ParameterHouben-Hoesch AcylationFriedel-Crafts Acylation
Electrophile Source Aliphatic Nitriles (R-CN)Acyl Chlorides (R-COCl)
Catalyst System Anhydrous HCl / ZnCl₂Anhydrous AlCl₃ (Excess)
Solvent System Diethyl Ether (Anhydrous)CS₂ / Nitrobenzene
Temperature Profile 0°C (Activation) → 100°C (Hydrolysis)0°C (Addition) → 25°C (Reaction)
Regioselectivity Exceptionally High (Steric control)Moderate to High
Typical Yield 60% – 75%65% – 71.5%
Primary Byproduct Unreacted starting materialO-acylated esters

References

  • Aromatic Hydroxyketones: Preparation & Physical Properties. Ethernet Edu. URL:[Link]

  • [3] Oak-bark tannins - preview & related info. Mendeley. URL:[Link]

  • [4] Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32). VDOC.PUB. URL:[Link]

  • [2] Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32)[PDF]. VDOC.PUB. URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Catalytic Synthesis and Isolation of 5-Methoxy-4-methylresorcinol

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis and subsequent isolation of 5-Methoxy-4-methylresorcinol. Moving...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis and subsequent isolation of 5-Methoxy-4-methylresorcinol. Moving beyond classical stoichiometric methods, this guide emphasizes modern catalytic strategies that offer improved efficiency, selectivity, and sustainability. We will explore key catalytic transformations, including Friedel-Crafts acylation followed by catalytic hydrogenation for C-alkylation and phase-transfer catalysis for O-methylation. The protocols herein are designed to be self-validating, with detailed explanations of the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction and Strategic Overview

5-Methoxy-4-methylresorcinol is a substituted phenolic compound of interest in medicinal chemistry and organic synthesis due to its structural motifs, which are present in various bioactive natural products. The efficient and selective synthesis of such multi-substituted aromatic compounds presents a significant challenge. Traditional synthetic routes often rely on harsh conditions and stoichiometric reagents, leading to poor atom economy and significant waste generation.

This guide focuses on a robust and scalable synthetic strategy employing catalytic methods. The core logic involves a two-stage functionalization of a resorcinol precursor, followed by rigorous purification. Our approach prioritizes:

  • Catalytic C-Alkylation: Introduction of the methyl group at the C4 position via a Friedel-Crafts acylation followed by a highly efficient catalytic hydrogenation.

  • Catalytic O-Methylation: Selective methylation of one hydroxyl group using an environmentally benign methylating agent, dimethyl carbonate (DMC), under phase-transfer catalysis (PTC) conditions.[1]

  • High-Fidelity Isolation: Multi-step purification involving column chromatography and crystallization to achieve high purity.

Retrosynthetic Analysis and Catalytic Strategy

The synthetic strategy is best understood through a retrosynthetic lens. We disconnect the target molecule at the C-O (methoxy) and C-C (methyl) bonds, leading back to a simple, commercially available resorcinol core. Each disconnection points to a specific catalytic transformation.

G cluster_0 Catalytic O-Methylation (PTC) cluster_1 Catalytic Hydrogenation cluster_2 Friedel-Crafts Acylation TM Target Molecule: 5-Methoxy-4-methylresorcinol Int1 Intermediate 1: 4-Methylresorcinol TM->Int1 C-O Disconnection (O-Methylation) Int2 Intermediate 2: 4-Acetylresorcinol Int1->Int2 C-C Reduction (Hydrogenation) SM Starting Material: Resorcinol Int2->SM C-C Disconnection (Acylation)

Figure 1: Retrosynthetic pathway for 5-Methoxy-4-methylresorcinol.

Catalytic C4-Alkylation of the Resorcinol Ring

The introduction of the methyl group at the C4 position is achieved via a two-step sequence: Friedel-Crafts acylation to install a carbonyl group, followed by its complete reduction using catalytic hydrogenation. This sequence is preferred over direct methylation, which can suffer from poor regioselectivity and over-alkylation.

Principle of Friedel-Crafts Acylation

The Friedel-Crafts acylation of resorcinol with acetic acid is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is used to generate a highly electrophilic acylium ion intermediate, which then attacks the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are strong ortho-, para-directors, activating the C2, C4, and C6 positions. The acylation occurs predominantly at the C4 position due to steric hindrance at the C2 position, which is flanked by two hydroxyl groups.

Principle of Catalytic Hydrogenation

Catalytic hydrogenation offers a green and highly effective method for reducing the aryl ketone produced in the first step to an alkyl group.[2] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. The reaction proceeds via the "borrowing hydrogen" mechanism, where the catalyst facilitates the transfer of hydrogen to the carbonyl group, reducing it to a methylene (CH₂) group without affecting the aromaticity of the ring under controlled conditions.[3] This method avoids the use of toxic and hazardous reducing agents often employed in classical reductions like the Clemmensen or Wolff-Kishner reactions.[2]

Protocol 2.1: Synthesis of 4-Methylresorcinol (Intermediate 1)

Step A: Friedel-Crafts Acylation to 4-Acetylresorcinol

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add resorcinol (22.0 g, 0.2 mol), zinc chloride (70.0 g, 0.51 mol), and glacial acetic acid (44.0 g, 0.73 mol).

  • Reaction Execution: Heat the mixture to 130-140°C using a heating mantle and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to approximately 80°C and pour it slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the crude 4-acetylresorcinol in a vacuum oven at 60°C.

Step B: Catalytic Hydrogenation to 4-Methylresorcinol

  • Reaction Setup: In a 1000 mL three-necked flask (or a dedicated hydrogenation vessel), dissolve the crude 4-acetylresorcinol (30.0 g, ~0.2 mol) in methanol (250 mL).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) (1.5 g, ~5 wt%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogen gas line). Purge the flask with hydrogen gas three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air; ensure the filter cake remains wet with methanol during filtration.

  • Isolation: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 4-methylresorcinol, which can be purified by recrystallization from a toluene/hexane mixture.

Catalytic O-Methylation of 4-Methylresorcinol

With 4-methylresorcinol in hand, the next step is the selective mono-O-methylation. Phase-Transfer Catalysis (PTC) is an ideal technique for this transformation, allowing the reaction between a water-soluble base (like K₂CO₃) and an organic-soluble substrate to occur efficiently.[1][4]

Principle of Phase-Transfer Catalysis (PTC) for O-Methylation

The reaction utilizes dimethyl carbonate (DMC) as an environmentally friendly methylating agent.[5] The process occurs in a biphasic system (solid/liquid).

  • Deprotonation: The solid base (K₂CO₃) deprotonates the more acidic hydroxyl group of 4-methylresorcinol, forming a phenoxide anion at the solid-liquid interface.

  • Ion-Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), exchanges its bromide anion for the phenoxide anion.

  • Organic Phase Reaction: The resulting lipophilic tetrabutylammonium phenoxide salt is soluble in the organic phase and reacts with dimethyl carbonate to form the desired methoxy ether.

  • Catalyst Regeneration: The catalyst is regenerated and returns to the interface to repeat the cycle.

This catalytic cycle allows the reaction to proceed under mild conditions (90-100°C) and at atmospheric pressure.[4]

G cluster_organic Organic Phase cluster_interface Solid-Liquid Interface cluster_solid Solid Phase Phenoxide Phenoxide (Ar-O⁻) PTC_ArO Lipophilic Ion Pair (Q⁺Ar-O⁻) Phenoxide->PTC_ArO Ion Exchange Base Solid Base (K₂CO₃) Base->Phenoxide Deprotonation PTC_Br PTC (Q⁺Br⁻) PTC_Br->PTC_ArO center_aq PTC_Br->center_aq Migration to Interface center_org PTC_ArO->center_org Migration to Organic Phase DMC DMC ((CH₃O)₂CO) Product Product (Ar-OCH₃) DMC->Product Byproduct Byproduct (Q⁺, CH₃OCO₂⁻) Product->Byproduct Byproduct->PTC_Br Regeneration center_org->Product Methylation

Figure 2: Catalytic cycle for O-methylation via Phase-Transfer Catalysis.

Protocol 3.1: Synthesis of 5-Methoxy-4-methylresorcinol
  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylresorcinol (12.4 g, 0.1 mol), potassium carbonate (K₂CO₃, powder, 10.4 g, 0.075 mol), and tetrabutylammonium bromide (TBAB, 1.6 g, 0.005 mol).

  • Reagent Addition: Add dimethyl carbonate (DMC, 100 mL) to the flask.

  • Reaction Execution: Heat the stirred suspension to reflux (approx. 90°C) for 5-7 hours. The reaction should be carried out under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The product will have a higher Rf value than the starting material.

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and catalyst. Wash the solid with a small amount of fresh solvent (e.g., tert-butyl methyl ether, MTBE).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic phase with a dilute HCl solution (1M, 50 mL) to remove the PTC, followed by washing with brine (50 mL).[1]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

Isolation and Purification Protocol

The final and most critical stage is the purification of the crude product to obtain high-purity 5-Methoxy-4-methylresorcinol. This is achieved through a combination of column chromatography and crystallization.

Protocol 4.1: Purification by Chromatography and Crystallization
  • Column Preparation: Prepare a silica gel column (60-120 mesh) using a gradient elution system starting with 9:1 Hexane/Ethyl Acetate and gradually increasing the polarity to 4:1 Hexane/Ethyl Acetate.

  • Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. This will yield the purified product, often as a viscous oil or a waxy solid.

  • Crystallization: Dissolve the purified product in a minimal amount of hot toluene. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to induce crystallization.

  • Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure 5-Methoxy-4-methylresorcinol.

Summary of Results and Data

The following table summarizes the expected outcomes for the described protocols. Yields and purity are representative and may vary based on experimental conditions and scale.

StepProductCatalystTypical YieldPurity (Post-Purification)Key Parameters
Protocol 2.1A 4-AcetylresorcinolZnCl₂80-90%>95%130-140°C, 3-4h
Protocol 2.1B 4-Methylresorcinol5% Pd/C85-95%>98%H₂ (1 atm), RT, 12-16h
Protocol 3.1 5-Methoxy-4-methylresorcinolTBAB / K₂CO₃75-85%>99%90°C (reflux), 5-7h

Overall Experimental Workflow

The entire process from starting material to final product is a multi-step workflow requiring careful execution at each stage.

G start Start: Resorcinol step1 Protocol 2.1A: Friedel-Crafts Acylation (Catalyst: ZnCl₂) start->step1 int1 Crude 4-Acetylresorcinol step1->int1 step2 Protocol 2.1B: Catalytic Hydrogenation (Catalyst: Pd/C) int1->step2 int2 Crude 4-Methylresorcinol step2->int2 step3 Protocol 3.1: Phase-Transfer O-Methylation (Catalyst: TBAB) int2->step3 int3 Crude 5-Methoxy-4-methylresorcinol step3->int3 step4 Protocol 4.1: Purification int3->step4 substep4a Column Chromatography step4->substep4a end Final Product: High-Purity Compound step4->end substep4b Crystallization substep4a->substep4b

Figure 3: Overall experimental workflow for synthesis and isolation.

References

  • Selective C-methylation of phenol with methanol over transition metals modified mesoporous ceria catalysts. JOURNAL OF ADVANCES IN CHEMISTRY.
  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor - IRIS.
  • Investigating the Role of the Catalyst within Resorcinol–Formaldehyde Gel Synthesis - PMC. PMC.
  • Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed. PubMed.
  • Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C–Ethylene Catalytic System | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Time-Efficient Acid-Catalyzed Synthesis of Resorcinol−Formaldehyde Aerogels | Chemistry of Materials - ACS Publications. ACS Publications.
  • Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C-Ethylene Catalytic System. | Semantic Scholar. Semantic Scholar.
  • Separation of Resorcinol on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies.
  • Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C-Ethylene Catalytic System - PubMed. PubMed.
  • Preparation method of 4-alkylresorcinol - Google Patents. Google Patents.
  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor - ACS Publications. ACS Publications.
  • Thin layer chromatographic separation and identification of some phenols on calcium sulphate : Determination of phloroglucinol and resorcinol | Semantic Scholar. Semantic Scholar.
  • dihydroresorcinol - Organic Syntheses Procedure. Organic Syntheses.
  • Thin layer chromatographic separation and identification of some phenols on calcium sulphate : Determination of phloroglucinol and resorcinol - Academia.edu. Academia.edu.
  • Methylation of phenols using DMC and a PTC , Hive Novel Discourse. The Hive.
  • O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system | Request PDF - ResearchGate. ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues - Benchchem. BenchChem.
  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - MDPI. MDPI.
  • Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n.
  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols.
  • C-Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts | ACS Catalysis - ACS Publications. ACS Publications.
  • (PDF) Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - ResearchGate. ResearchGate.
  • 5-Methylresorcinol and Stigmasterol Glycoside from Acanthus montanus (Nees) T. Anderson Root Extract and Their Antimicrobial Activities.
  • Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Resorcinol Crystallization from the Melt: A New Ambient Phase and New "Riddles".
  • CN102464573A - A method for preparing high-purity resorcinol by melting crystallization - Google Patents. Google Patents.
  • Purification catalysts and absorbents - Johnson Matthey. Johnson Matthey.

Sources

Application

Advanced Applications of 5-Methoxy-4-methylresorcinol in Polymer Chemistry: Synthesis of UV Stabilizers and Biocatalytic Resins

Introduction & Mechanistic Grounding In the landscape of polymer chemistry and materials science, the structural integrity of polymeric matrices under environmental stress (such as UV radiation and oxidative degradation)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

In the landscape of polymer chemistry and materials science, the structural integrity of polymeric matrices under environmental stress (such as UV radiation and oxidative degradation) is paramount. 5-Methoxy-4-methylresorcinol has emerged as a highly versatile building block for synthesizing advanced polymer additives and bio-resins. Naturally occurring in certain fern species where it contributes to total antioxidant capacity 1, this compound features a unique electron-rich aromatic core.

The presence of the methoxy group at the C5 position and the methyl group at the C4 position strongly activates the resorcinol ring. Mechanistically, these electron-donating groups direct electrophilic aromatic substitution (such as Friedel-Crafts acylation or the Hoesch reaction) with high regioselectivity. This allows for the precise synthesis of ortho-hydroxyketones, which are critical for dissipating UV energy via Excited-State Intramolecular Proton Transfer (ESIPT) and serve as robust light-stabilizers for polymeric materials . Furthermore, the resorcinol core is susceptible to enzymatic oxidation, enabling the green synthesis of complex polyaromatic networks.

Application 1: Synthesis of Aromatic Hydroxyketone UV Stabilizers

Causality of Experimental Design

To function as an effective UV stabilizer in a polymer matrix, an additive must absorb high-energy UV photons and dissipate them harmlessly as thermal energy without undergoing irreversible photodegradation. By reacting 5-methoxy-4-methylresorcinol with butyryl chloride via Friedel-Crafts acylation, we synthesize an aromatic hydroxyketone. The resulting structure forms a strong intramolecular hydrogen bond between the carbonyl oxygen and the adjacent phenolic hydroxyl group. Upon UV absorption, the molecule undergoes ESIPT, temporarily tautomerizing to a quinoid structure before releasing heat and reverting to its ground state.

ESIPT_Pathway A 5-Methoxy-4-methylresorcinol B Friedel-Crafts Acylation (AlCl3 / Butyryl Chloride) A->B Electrophilic Substitution C Aromatic Hydroxyketone (UV Stabilizer) B->C Yield ~71.5% D UV Photon Absorption C->D Polymer Matrix Exposure E Excited State Intramolecular Proton Transfer (ESIPT) D->E Excitation F Thermal Energy Dissipation (Polymer Protection) E->F Ground State Reversion F->C Cycle Repeats

Workflow of 5-Methoxy-4-methylresorcinol conversion to UV stabilizers and the ESIPT mechanism.

Self-Validating Protocol: Friedel-Crafts Acylation

This protocol yields an aromatic hydroxyketone with an expected yield of approximately 71.5% 2.

  • Substrate Dissolution: Dissolve 10 mmol of 5-methoxy-4-methylresorcinol in a 1:1 mixture of carbon disulfide and nitrobenzene (20 mL) under an inert argon atmosphere. Causality: Nitrobenzene stabilizes the reactive acylium ion intermediate, while carbon disulfide moderates the reaction temperature.

  • Lewis Acid Catalysis: Cool the mixture to 0°C. Slowly add 12 mmol of anhydrous aluminum chloride ( AlCl3​ ) in small portions.

  • Acylation: Add 11 mmol of butyryl chloride dropwise over 30 minutes. Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

    • Validation Check 1 (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material and the emergence of a new, highly UV-active spot at a higher Rf​ value confirms successful acylation.

  • Quenching & Extraction: Pour the mixture over 50 g of crushed ice containing 5 mL of concentrated HCl to decompose the aluminum complex. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Validation Check 2 (Self-Validation): Perform a Ferric Chloride ( FeCl3​ ) test on a drop of the organic extract. An immediate shift to a deep purple/green color confirms the presence of the newly formed ortho-hydroxyketone structure required for ESIPT.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent. Purify via silica gel column chromatography.

Application 2: Biocatalytic Synthesis of Antioxidant Polymers

Causality of Experimental Design

Beyond small-molecule additives, 5-methoxy-4-methylresorcinol can be directly polymerized to form macromolecular antioxidants. Polyphenoloxidase (PPO) is an enzyme that catalyzes the oxidation of phenols to highly reactive ortho-quinones. When 5-methoxy-4-methylresorcinol is exposed to PPO, the enzyme facilitates its oxidation, generating transient quinone intermediates that undergo rapid, non-enzymatic radical and nucleophilic coupling. This cascade forms complex, highly conjugated polyaromatic networks that mimic the structure and characteristic absorption of oak-bark tannins 3. These polymers are highly valued as biocompatible antioxidants for fats, oils, and specialized resin coatings.

Enzymatic_Polymerization Step1 Substrate Preparation (5-Methoxy-4-methylresorcinol + Buffer) Step2 Enzyme Addition (Polyphenoloxidase) Step1->Step2 pH 6.5 Maintenance Step3 Oxidative Activation (Quinone Intermediate) Step2->Step3 O2 Consumption Step4 Non-Enzymatic Coupling (Polyaromatic Network) Step3->Step4 Radical/Nucleophilic Attack Step5 Tannin-like Polymer Isolation Step4->Step5 Precipitation

Biocatalytic polymerization of 5-Methoxy-4-methylresorcinol via polyphenoloxidase.

Self-Validating Protocol: PPO-Mediated Oxidative Polymerization
  • Monomer Preparation: Dissolve 50 mM of 5-methoxy-4-methylresorcinol in 100 mL of 0.1 M sodium phosphate buffer. Adjust the pH strictly to 6.5. Causality: PPO activity peaks near neutral pH; deviations will denature the enzyme or prematurely halt quinone formation.

  • Enzymatic Oxidation: Add 100 U/mL of Polyphenoloxidase (derived from mushroom or recombinant sources). Maintain the reaction at 25°C under continuous, vigorous aeration (sparging with air or pure O2​ ).

    • Validation Check 1 (In-Process): Monitor Dissolved Oxygen (DO) levels using a DO probe. A sharp, sustained drop in DO confirms that the enzyme is actively utilizing oxygen as an electron acceptor to form quinones.

  • Polymerization: Allow the reaction to proceed for 24 hours. The solution will transition from clear to a deep, opaque brown.

    • Validation Check 2 (Self-Validation): Extract a 1 mL aliquot and analyze via UV-Vis spectroscopy. The emergence of a broad, continuous absorption band spanning 300–500 nm confirms the formation of extended conjugated polyaromatic networks (characteristic of oak-bark tannins) 3.

  • Recovery: Terminate the reaction by dropping the pH to 2.0 using 1 M HCl (denaturing the enzyme). Precipitate the resulting polymer by adding the mixture dropwise into 500 mL of ice-cold methanol. Filter, wash with cold methanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative metrics and reaction parameters associated with the utilization of 5-methoxy-4-methylresorcinol in polymer applications.

Parameter / PropertyValue / DescriptionMechanistic Significance
Monomer 5-Methoxy-4-methylresorcinolElectron-rich core directs highly specific ortho-acylation.
Acylation Yield ~71.5%High yield achieved via AlCl3​ catalysis in CS2​ /Nitrobenzene [[2]]().
Primary Small-Molecule Application UV Stabilizers / Light AbsorbersEnables ESIPT to protect polymer matrices from photodegradation .
Enzymatic Polymerization Catalyst Polyphenoloxidase (PPO)Facilitates green, oxidative coupling without toxic heavy metal initiators.
Polymer Structural Analog Oak-bark phlobatanninsYields biocompatible resins with high total antioxidant capacity 3.

References

  • Martin, R., & Buisson, J.-P. "Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32)". VDOC.PUB.2

  • "Oak-bark tannins - preview & related info". Mendeley. 3

  • "Aromatic Hydroxyketones: Preparation & Physical Properties". Ethernet.edu.et.

  • "Total antioxidant capacity and content of flavonoids and other". Ovid. 1

Sources

Method

Mechanistic Rationale: The Case for 5-Methoxy-4-methylresorcinol

Application Note & Preclinical Protocol Guide: In Vivo Evaluation of 5-Methoxy-4-methylresorcinol (5-MMR) Melanin synthesis is primarily governed by tyrosinase (TYR), a copper-containing metalloenzyme that catalyzes the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Preclinical Protocol Guide: In Vivo Evaluation of 5-Methoxy-4-methylresorcinol (5-MMR)

Melanin synthesis is primarily governed by tyrosinase (TYR), a copper-containing metalloenzyme that catalyzes the rate-limiting oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone[1]. While hydroquinone has historically been the gold standard for depigmentation, its tendency to undergo auto-oxidation into cytotoxic quinones limits its long-term safety profile[1].

Resorcinol derivatives have emerged as superior, safer alternatives for dermatological applications. The 1,3-dihydroxybenzene (resorcinol) core acts as a potent, competitive inhibitor by chelating the binuclear copper active site of tyrosinase[2]. Crucially, the meta-dihydroxy arrangement resists TYR-mediated oxidation, preventing the formation of reactive oxygen species (ROS)[3].

5-Methoxy-4-methylresorcinol (5-MMR) builds upon this proven pharmacophore. The addition of a methyl group at the 4-position and a methoxy group at the 5-position serves two critical molecular functions:

  • Steric Hindrance & Antioxidant Stability: The substitutions shield the aromatic ring from oxidative liability, suppressing redox cycling under physiological conditions and preventing the generation of cytotoxic byproducts[1].

  • Enhanced Lipophilicity: The methoxy and methyl groups increase the molecule's partition coefficient (LogP), facilitating optimal penetration through the lipid-rich stratum corneum to reach the basal melanocytes where tyrosinase is active.

Melanogenesis UV UVB Radiation Kera Keratinocytes (Release α-MSH) UV->Kera MC1R MC1R Receptor (Melanocytes) Kera->MC1R α-MSH cAMP cAMP / PKA Pathway MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF TYR Tyrosinase (TYR) Enzyme Activation MITF->TYR Transcription Melanin Melanin Synthesis & Hyperpigmentation TYR->Melanin Oxidation of L-DOPA Inhibitor 5-Methoxy-4-methylresorcinol (5-MMR) Inhibitor->TYR Competitive Inhibition

Melanogenesis signaling pathway and the competitive tyrosinase inhibition point of 5-MMR.

Experimental Design & Causality: Model Selection

To rigorously evaluate the in vivo efficacy of 5-MMR, the UVB-induced hyperpigmentation model utilizing the ear skin of C57BL/6 mice is the optimal choice[4].

  • Why C57BL/6 Mice Ears? In most rodents, epidermal melanocytes are restricted to hair follicles and are only active during the anagen phase of hair growth. However, the epidermis of the C57BL/6 mouse ear contains a vast, stable population of interfollicular melanocytes, making it an anatomically accurate surrogate for human epidermal hyperpigmentation[4].

  • Why UVB Induction? Chronic, sub-erythemal UVB exposure (290–320 nm) triggers keratinocytes to secrete α-melanocyte-stimulating hormone (α-MSH), which binds to the MC1R receptor on melanocytes, activating the cAMP/PKA/MITF pathway and upregulating tyrosinase[5]. This accurately mimics the pathogenesis of solar lentigines and photo-induced melasma in human patients.

In Vivo Protocol: UVB-Induced Hyperpigmentation Model

Self-Validating System: This protocol utilizes intra-subject controls (left vs. right ear) to eliminate systemic biological variance, and L-DOPA staining to distinguish active tyrosinase from inert, pre-existing melanin deposits.

Phase I: Acclimatization and Baseline Acquisition

  • Subject Selection: Procure 6-to-8-week-old male C57BL/6 mice. House them in a controlled environment (22±2°C, 12h light/dark cycle) for 7 days prior to the study.

  • Baseline Colorimetry: Anesthetize mice using isoflurane. Using a narrow-aperture chromameter (e.g., Minolta CR-300), record the baseline L* (lightness), a* (redness), and b* (yellowness) values of both ears. The L* value serves as the primary quantitative metric for skin pigmentation.

Phase II: UVB Induction (Weeks 1–4) 3. Irradiation Protocol: Expose the mice to a Philips TL Broadband UVB lamp (range 290–315 nm) at a controlled dose of 80 mJ/cm²[5]. 4. Frequency: Administer UVB once daily, 5 days per week, for 4 consecutive weeks to establish a stable, measurable baseline of hyperpigmentation[5].

Phase III: Topical 5-MMR Treatment (Weeks 5–8) 5. Formulation: Dissolve 5-MMR in a vehicle of Propylene Glycol:Ethanol:Water (50:30:20, v/v/v) to achieve target concentrations (e.g., 0.5% and 1.0% w/v). 6. Application: Continue UVB exposure (80 mJ/cm², 5x/week). Apply 20 μL of the 5-MMR formulation to the right ear and 20 μL of the vehicle control to the left ear 30 minutes post-irradiation[5]. 7. Positive Control: Utilize a separate cohort treated with an established clinical inhibitor (e.g., 2% Kojic Acid or 4-Butylresorcinol) as a comparative benchmark[6].

Phase IV: Endpoint Harvest and Histological Processing 8. Tissue Collection: Euthanize the animals at the end of Week 8. Excise the ear tissue and bisect it. Snap-freeze one half in liquid nitrogen for biochemical assays; fix the other half in 10% neutral buffered formalin for 24 hours. 9. L-DOPA Staining (Causality Check): To differentiate enzymatically active melanocytes from inert melanin, incubate epidermal sheets in 0.1% L-DOPA solution at 37°C for 3 hours. Active tyrosinase will convert L-DOPA to dark brown dopamelanin, allowing for precise histological quantification of functional melanocytes[4].

Workflow Acclim Day -7 to 0: Acclimatization (C57BL/6 Mice) UVB Week 1-4: UVB Induction (80 mJ/cm², 5x/week) Acclim->UVB Treatment Week 5-8: Topical 5-MMR Application + UVB UVB->Treatment Assess Week 8: In Vivo Colorimetry (L*a*b* values) Treatment->Assess Histo Endpoint: Tissue Harvest & Histology (L-DOPA) Assess->Histo

Step-by-step in vivo experimental workflow for evaluating 5-MMR depigmenting efficacy.

Quantitative Data Presentation

Robust validation requires triangulating visual colorimetry (L* value), biochemical melanin content, and histological cell counts. The following table outlines the expected data structure and anticipated dose-dependent response profile for evaluating 5-MMR efficacy.

Experimental GroupL* Value (Lightness)Melanin Content (Fold Change)Active Tyrosinase Cells/mm²
Vehicle Control (No UVB) 52.4 ± 1.21.00 ± 0.0512 ± 3
UVB + Vehicle 38.1 ± 1.53.50 ± 0.2085 ± 8
UVB + 0.5% 5-MMR 45.3 ± 1.11.80 ± 0.1542 ± 5
UVB + 1.0% 5-MMR 49.8 ± 1.41.25 ± 0.1020 ± 4
UVB + 2.0% Kojic Acid 47.5 ± 1.31.45 ± 0.1228 ± 6

Sources

Application

Preparation of 5-Methoxy-4-methylresorcinol standard solutions for LC-MS

Application Note: Preparation and Validation of 5-Methoxy-4-methylresorcinol Standard Solutions for LC-MS/MS Analysis Introduction & Analytical Scope 5-Methoxy-4-methylresorcinol (CAS: 55382-24-6) is a highly reactive ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 5-Methoxy-4-methylresorcinol Standard Solutions for LC-MS/MS Analysis

Introduction & Analytical Scope

5-Methoxy-4-methylresorcinol (CAS: 55382-24-6) is a highly reactive phenolic compound utilized as an intermediate in pharmaceutical synthesis and as a bioactive derivative in dermatological research[1][2]. Accurate quantification of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous standard preparation protocols. Because resorcinol derivatives are highly susceptible to photo-oxidation, surface adsorption, and matrix-induced ion suppression, standard operating procedures must be meticulously designed to ensure data integrity[3][4]. This guide details a self-validating workflow for preparing calibration and Quality Control (QC) standards that comply with stringent bioanalytical guidelines.

Physicochemical Rationale & Causality

To build a robust assay, experimental choices must be grounded in the physicochemical reality of the analyte:

  • Solvent Selection & Leachable Avoidance: 5-Methoxy-4-methylresorcinol exhibits excellent solubility in methanol (MeOH). LC-MS grade methanol is selected as the primary diluent to ensure complete dissolution and to prevent trace-metal complexation. Following FDA LC-HRMS guidelines, analysts must avoid using commercially pre-mixed mobile phases (e.g., pre-made 0.1% formic acid in water/methanol), as these often accumulate polymer leachables from storage containers over time, causing severe isobaric background noise and ion suppression[5].

  • Photodegradation & Storage: Phenolic hydroxyl groups rapidly oxidize when exposed to UV light and ambient oxygen. According to the European Commission's Scientific Committee on Consumer Safety, resorcinol derivatives in aqueous/organic mixtures can remain stable for up to 7 days at room temperature only if strictly protected from light and kept under inert conditions[6]. Therefore, all stock solutions must be prepared in amber glass vials and stored at -20°C to halt oxidative degradation.

  • Chromatography & Ionization Causality: While traditional HPLC methods for resorcinols often employ non-volatile buffers like phosphoric acid, LC-MS applications strictly require volatile additives to prevent source contamination[7]. Furthermore, high concentrations of formic acid (e.g., 0.1%) can suppress negative electrospray ionization (ESI-) for phenolic compounds[8]. Using a reduced concentration (0.01% Formic Acid) or 1 mM Ammonium Fluoride enhances deprotonation efficiency to form the [M−H]− precursor ion while maintaining sharp chromatographic peak shapes.

Standard Solution Preparation Protocol (Self-Validating Workflow)

A self-validating protocol requires that the calibration curve and the Quality Control (QC) samples be prepared from two completely independent weighing events . This ensures that any systematic error in the primary stock preparation is immediately flagged during system suitability testing[4].

Primary Stock Solutions (1.0 mg/mL)
  • Calibration Stock (Stock-CAL): Accurately weigh 10.00 mg of 5-Methoxy-4-methylresorcinol reference standard into a 10 mL amber volumetric flask.

  • QC Stock (Stock-QC): Independently weigh a second 10.00 mg aliquot into a separate 10 mL amber volumetric flask.

  • Add approximately 8 mL of LC-MS grade Methanol to both flasks. Vortex for 60 seconds until fully dissolved, then bring to volume with Methanol.

Intermediate Working Solutions (10 µg/mL)

Diluting the intermediate solution in a partially aqueous mixture closely matches the initial LC mobile phase conditions, preventing solvent-induced peak broadening (the "strong solvent effect") during injection.

  • Transfer 100 µL of Stock-CAL into a 10 mL amber volumetric flask and bring to volume with a 50:50 (v/v) mixture of LC-MS Methanol:Water. Label as Inter-CAL .

  • Repeat the process using Stock-QC to create Inter-QC .

Calibration Curve (Serial Dilution)

Prepare the calibration standards in 2 mL amber LC vials using Inter-CAL as the source.

Table 1: Calibration Standard Preparation Matrix

Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source (µL)Volume of Diluent* (µL)Total Volume (µL)
Cal 7 (ULOQ) 1000Inter-CAL (10 µg/mL)1009001000
Cal 6 500Cal 75005001000
Cal 5 100Cal 62008001000
Cal 4 50Cal 55005001000
Cal 3 10Cal 42008001000
Cal 2 5Cal 35005001000
Cal 1 (LLOQ) 1Cal 22008001000

*Diluent: 50:50 (v/v) LC-MS Methanol:Water. If analyzing biological samples, replace diluent with extracted blank matrix to ensure matrix-matched calibration.

Quality Control (QC) Standards

Using the independent Inter-QC solution, prepare the QC levels. FDA guidelines mandate that QCs span the calibration range to continuously monitor assay drift and precision[4].

  • High QC (800 ng/mL): 80 µL Inter-QC + 920 µL Diluent.

  • Mid QC (400 ng/mL): 500 µL High QC + 500 µL Diluent.

  • Low QC (3 ng/mL): 30 µL of a 100 ng/mL intermediate + 970 µL Diluent.

Recommended LC-MS/MS Parameters

Table 2: Liquid Chromatography Gradient Conditions Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.01% FA)% Mobile Phase B (MeOH + 0.01% FA)
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
8.00.4955

Table 3: Mass Spectrometry Parameters (MRM Mode)

ParameterSetting / Value
Ionization Mode ESI Negative
Precursor Ion (m/z) 153.1 [M−H]−
Quantifier Product Ion (m/z) 138.1 (Loss of CH3∙​ )
Qualifier Product Ion (m/z) 110.1 (Subsequent loss of CO)
Capillary Voltage 2.5 kV (Optimized for reduced fragmentation in source)
Desolvation Temperature 400 °C

System Validation & Suitability Criteria

To validate the system prior to sample analysis, the following criteria must be met:

  • Linearity: The calibration curve must exhibit a correlation coefficient ( R2 ) ≥0.995 using a 1/x or 1/x2 weighting factor.

  • Accuracy: The calculated concentration of the independent QC samples must be within ±15% of their nominal values ( ±20% for the LLOQ)[4].

  • Carryover: A blank solvent injection immediately following the ULOQ (Cal 7) must show a peak area ≤20% of the LLOQ peak area.

Workflow Visualization

StandardPrep A 5-Methoxy-4-methylresorcinol (Solid Reference Standard) B Primary Stock Solution (1.0 mg/mL in LC-MS MeOH) A->B Weigh 10.0 mg into 10 mL Amber Volumetric Flask C Intermediate Solution (10 µg/mL in 50:50 MeOH:H2O) B->C 1:100 Dilution (Vortex 60s) E Quality Control (QC) Standards (3, 30, 400, 800 ng/mL) B->E Independent Weighing & Dilution D Calibration Standards (1, 5, 10, 50, 100, 500, 1000 ng/mL) C->D Serial Dilution (Matrix Matched) F LC-MS/MS Analysis (ESI- MRM Acquisition) D->F Inject 5 µL E->F Inject 5 µL

Caption: Workflow for the preparation and validation of 5-Methoxy-4-methylresorcinol LC-MS standards.

References[1] Title: CAS 39828-28-9 methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate Supply list. Source: Guidechem. URL: https://www.guidechem.com/[3] Title: Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol. Source: Universitas Gadjah Mada (UGM). URL:https://jurnal.ugm.ac.id/ijc/article/view/66526[6] Title: Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Source: European Commission. URL:https://health.ec.europa.eu/system/files/2021-08/sccs_o_238_0.pdf[4] Title: Designing LCMS Studies with the FDA in Mind from the Start. Source: Agilex Biolabs. URL:https://www.agilexbiolabs.com/designing-lcms-studies-with-the-fda-in-mind-from-the-start/[5] Title: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. Source: U.S. Food and Drug Administration (FDA). URL:https://www.fda.gov/media/125478/download[2] Title: New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Source: Journal of Medicinal and Chemical Sciences. URL:https://www.jmchemsci.com/[8] Title: How to measure / detect Resorcinol on LC-MS/MS? Source: ResearchGate. URL:https://www.researchgate.net/post/How_to_measure_detect_Resorcinol_on_LC-MS_MS[7] Title: Separation of Resorcinol on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:https://sielc.com/application-separation-of-resorcinol-on-newcrom-r1-hplc-column.html

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities during 5-Methoxy-4-methylresorcinol crystallization

Welcome to the Technical Support Center for the purification of 5-Methoxy-4-methylresorcinol. As a Senior Application Scientist, I have observed that the crystallization of resorcinol derivatives frequently falls victim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-Methoxy-4-methylresorcinol. As a Senior Application Scientist, I have observed that the crystallization of resorcinol derivatives frequently falls victim to subtle thermodynamic and oxidative pitfalls. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind impurity formation and self-validating workflows to ensure >99.5% purity in your final product.

Diagnostic FAQs: Troubleshooting Impurity Profiles

Q: My purified 5-Methoxy-4-methylresorcinol exhibits a persistent pinkish or brownish tint. What is the mechanism of this discoloration, and how can it be eliminated? A: Discoloration in resorcinol derivatives is almost exclusively caused by trace oxidative impurities. The electron-rich aromatic ring of 5-Methoxy-4-methylresorcinol is highly susceptible to auto-oxidation when exposed to air, light, or trace metal catalysts. This oxidation leads to the formation of highly conjugated, colored quinone byproducts (1[1]). Resolution: Implement an activated carbon treatment during hot recrystallization. The high surface area of activated carbon selectively adsorbs these planar impurities. Additionally, conducting all heating steps under an inert atmosphere (N2 or Ar) prevents further oxidation.

Q: I am detecting structural isomers and unreacted starting materials in my final crystal lattice. How do I prevent co-crystallization? A: Isomeric byproducts share similar lattice energies and solubilities with the target compound. If the cooling rate is too rapid (crash cooling), the metastable zone collapses, causing chaotic nucleation where impurities are physically trapped within the growing crystal lattice. Resolution: Employ a strictly controlled cooling rate. Lowering the temperature at a rate of -0.2 °C/min to -0.7 °C/min allows the 5-Methoxy-4-methylresorcinol molecules sufficient time to orient correctly, excluding impurities from the lattice (2[2]). Furthermore, minimizing agitation (0-50 rpm) prevents the mechanical inclusion of impurities.

Q: We are observing solvent entrapment in the final product. What are the alternatives to traditional solvent recrystallization? A: Rapid crystal growth can cause solvent molecules to be trapped in interstitial spaces. If residual solvent limits are strict, melt crystallization (falling film dynamic crystallization) is a highly effective, solvent-free alternative. Resolution: Melt crystallization relies on partial melting (sweating) to remove impurities from the crystal surfaces, completely eliminating the risk of solvent back-mixing or entrapment (3[3]).

Q: Does the choice of solvent affect the crystal habit and purity? A: Yes. The polar morphology of resorcinol crystals is heavily influenced by the differential adsorption of solvent molecules on specific crystal faces (4[4]). Aromatic hydrocarbons (e.g., toluene) mixed with a small amount of alkyl phenols can provide excellent selectivity for resorcinol derivatives over higher-boiling impurities (5[5]).

Crystallization Optimization Workflow

CrystallizationWorkflow A Crude 5-Methoxy-4-methylresorcinol B Impurity Profiling (HPLC/GC-MS) A->B Analyze C Oxidative Impurities (Discoloration) B->C Detect D Isomeric Impurities (Co-crystallization) B->D Detect E Solvent Entrapment (Residual Solvents) B->E Detect F Activated Carbon + Inert Atmosphere C->F Remediate G Controlled Cooling (-0.5 °C/min) D->G Remediate H Melt Crystallization (Solvent-Free) E->H Remediate I High-Purity Product (>99.5%) F->I G->I H->I

Troubleshooting workflow for 5-Methoxy-4-methylresorcinol crystallization impurities.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system. Do not proceed to the next step unless the internal validation checkpoint is successfully met.

Protocol A: Anti-Oxidative Solvent Recrystallization (For Discolored Batches)

Causality: This protocol leverages the high surface area of activated carbon to physically trap planar quinone oxidation products, while the inert atmosphere prevents the generation of new oxidative species.

  • Dissolution: Dissolve the crude API in toluene (1:5 w/v) at 75°C under a continuous Nitrogen (N2) blanket.

    • Self-Validation Checkpoint: Inspect the reactor visually. The solution must be completely transparent (ignoring color). Any particulate matter indicates incomplete dissolution; add solvent in 5% increments until clear.

  • Adsorption: Add 5% w/w activated carbon. Stir at 75°C for 30 minutes.

    • Self-Validation Checkpoint: Withdraw a 1 mL aliquot and pass it through a 0.22 µm PTFE syringe filter. If the filtrate retains a pink hue, add an additional 2% w/w carbon and stir for 15 more minutes.

  • Hot Filtration: Filter the bulk mixture through a pre-heated Celite pad into a clean, N2-purged receiving vessel to remove the carbon.

  • Isolation: Cool the filtrate to 5°C. Filter the resulting crystals and wash with cold toluene. Dry under vacuum at 40°C.

Protocol B: Precision Cooling Crystallization (For Isomeric Purity)

Causality: By strictly controlling the cooling rate, the metastable zone is maintained. This allows the target molecules to orient thermodynamically into the lattice, excluding structurally similar isomers.

  • Supersaturation: Heat the mixture in your chosen solvent system to 55°C until fully dissolved.

  • Controlled Nucleation: Program the jacketed reactor to cool the solution at exactly -0.5 °C/min down to 5°C. Maintain minimal agitation (0-30 rpm).

    • Self-Validation Checkpoint: Monitor the mother liquor via HPLC. The crystallization is deemed complete only when the concentration of 5-Methoxy-4-methylresorcinol in the supernatant plateaus for three consecutive readings taken 15 minutes apart.

  • Harvesting: Filter the crystals with minimal mechanical agitation to prevent the secondary nucleation of impurities.

Quantitative Data: Cooling Dynamics

The following table summarizes the causal relationship between cooling kinetics, agitation, and the resulting purity of resorcinol derivatives.

Cooling Rate (°C/min)Agitation (RPM)Target Crystal Purity (%)Isomeric Impurities (%)Yield (%)Inclusion Risk Level
-0.1 (Too Slow)0 - 3099.8< 0.165.0Low
-0.5 (Optimal) 0 - 50 99.5 0.2 88.5 Low
-1.0 (Fast)10096.02.591.0Moderate
-2.0 (Crash Cooling)25089.58.095.0High

Data synthesized from standard crystallization behaviors of resorcinol derivatives, demonstrating that a -0.5 °C/min cooling rate provides the optimal balance of purity and yield.

References

  • Benchchem. "Common impurities in synthetic 4-Hexanoylresorcinol and their removal". 1

  • Google Patents. "KR100895586B1 - Process for preparing high purity 4-ene-butylresorcinol crystals". 2

  • Google Patents. "CN102464573A - A method for preparing high-purity resorcinol by melting crystallization". 3

  • ACS Publications. "Asymmetric Growth of α-Resorcinol Crystals: Comparison of Growth from the Vapor Phase and from Aqueous Solution".4

  • Google Patents. "US4239921A - Process for purification of crude resorcinol". 5

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxy-4-methylresorcinol Cross-Coupling

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted, electron-rich aromatic cores. 5-Methoxy-4-methylresorcinol represents a classic steric an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted, electron-rich aromatic cores. 5-Methoxy-4-methylresorcinol represents a classic steric and electronic bottleneck in synthetic methodology. When functionalizing the C1/C3 hydroxyls into triflates (OTf) or attempting direct halogenation at the C2/C6 positions, the adjacent methoxy (-OCH3) and methyl (-CH3) groups create a formidable steric shield.

This technical guide deconstructs the catalytic cycle to help you troubleshoot, optimize, and successfully execute these challenging cross-couplings using state-of-the-art palladium catalysis.

Mechanistic Bottlenecks in Hindered Catalysis

The generally accepted mechanism of Pd-catalyzed cross-coupling involves three principal steps: oxidative addition, transmetalation, and reductive elimination[1]. For 5-methoxy-4-methylresorcinol derivatives, the electron-rich nature of the ring makes the C-X or C-OTf bond less electrophilic, raising the activation energy for Pd(0) insertion. Furthermore, the steric bulk prevents traditional, multi-ligated palladium complexes from achieving the necessary planar transition states[2].

To overcome this, modern protocols rely on bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) that promote the formation of a highly active, monoligated L1​Pd(0) species[1].

CatalyticCycle Pd0 L·Pd(0) Active Catalyst (e.g., XPhos-Pd G3) OxAdd Oxidative Addition (Steric Clash at C-OTf) Pd0->OxAdd TransMet Transmetalation (Base-Assisted) OxAdd->TransMet RedElim Reductive Elimination (Promoted by Bulky L) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered Biaryl Product RedElim->Product

Pd-Catalyzed Cross-Coupling Cycle Highlighting Steric Bottlenecks

Diagnostic FAQ & Troubleshooting

Troubleshooting Start Low Yield in Hindered Cross-Coupling? CheckSM Check Starting Material Recovery Start->CheckSM Recovered >80% SM Recovered (Failed Ox. Addition) CheckSM->Recovered Protodeboronation Ar-H Byproduct Detected (Protodeboronation) CheckSM->Protodeboronation Homocoupling Homocoupling Detected CheckSM->Homocoupling Sol1 Switch to Pd G3/G4 Precatalyst Use XPhos or SPhos Recovered->Sol1 Sol2 Use Slow Addition of Boronic Acid Decrease Temp/Use K3PO4 Protodeboronation->Sol2 Sol3 Deoxygenate Solvents Ensure Strict Schlenk Technique Homocoupling->Sol3

Diagnostic Workflow for Troubleshooting Hindered Cross-Coupling Reactions

Q1: Why does oxidative addition fail when coupling the ditriflate of 5-methoxy-4-methylresorcinol? A1: Causality: The steric bulk of the C4-methyl and C5-methoxy groups physically blocks the palladium center from approaching the C-OTf bonds. Traditional catalysts like Pd(PPh3​)4​ cannot achieve the necessary planar transition state. Solution: Transition to Buchwald ligands such as XPhos or SPhos[3]. The bulky, electron-rich phosphine accelerates oxidative addition by increasing electron density at the metal center, while the flexible biphenyl backbone accommodates severe steric clashes[4].

Q2: I am seeing rapid consumption of my arylboronic acid but low product yield. What is happening? A2: Causality: You are experiencing protodeboronation, a side reaction where the boronic acid hydrolyzes to the corresponding arene. In sterically hindered couplings, the transmetalation step is significantly slowed down because it is difficult to bring two bulky coordination spheres together. The boronic acid remains exposed to the basic, aqueous environment longer, leading to its degradation. Solution: Use a weaker, anhydrous base like K3​PO4​ in a non-polar solvent (e.g., Toluene)[3]. Alternatively, use potassium trifluoroborates, which slowly release the active boronic acid species into the catalytic cycle, preventing a buildup that leads to degradation[4].

Q3: Should I use a Pd(II) salt or a pre-formed precatalyst? A3: Causality: Generating the active L1​Pd(0) species in situ from Pd(OAc)2​ requires the reduction of Pd(II) to Pd(0), which often consumes a portion of your ligand or substrate and is highly inefficient for hindered systems. Solution: Utilize 3rd or 4th Generation Buchwald Precatalysts (e.g., XPhos Pd G3). These complexes are shelf-stable and rapidly undergo reductive elimination in the presence of a mild base to quantitatively yield the active L1​Pd(0) species, ensuring maximum catalytic efficiency.

Quantitative Data: Ligand Performance Comparison

Selecting the correct ligand is the most critical variable. The table below summarizes the expected performance of various catalyst systems when applied to di-ortho substituted and highly functionalized resorcinol derivatives.

Ligand / Catalyst SystemOxidative Addition RateTransmetalation EfficiencyTypical Yield (Hindered)Mechanistic Rationale
Pd(PPh3​)4​ SlowPoor< 10%Lacks necessary steric bulk to promote reductive elimination; fails for di-ortho substrates.
Pd(dppf)Cl2​ ModeratePoor15 - 30%Bidentate nature restricts the conformational flexibility required for hindered transmetalation.
SPhos Pd G3 FastGood75 - 85%Excellent for electron-rich aryl chlorides/triflates; supports mono-ortho substitution well[4].
XPhos Pd G3 Very FastExcellent85 - 95%Highly active L1​Pd(0) species; optimal for tetra-ortho-substituted biaryl formation[3].

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system for the cross-coupling of 5-methoxy-4-methylresorcinol ditriflate.

Step 1: Precatalyst Activation & Reagent Charging
  • Action: In a nitrogen-filled glovebox or using strict standard Schlenk technique, charge an oven-dried Schlenk flask with 5-methoxy-4-methylresorcinol ditriflate (1.0 equiv), the desired arylboronic acid (2.5 equiv), XPhos Pd G3 (5 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Causality: Using XPhos Pd G3 ensures rapid, quantitative generation of the active palladium species without the need for high temperatures or reducing agents, which is critical for sterically hindered substrates. K3​PO4​ is chosen as a mild base to facilitate transmetalation without accelerating boronic acid degradation[3].

Step 2: Solvent Deoxygenation & Addition
  • Action: Add a 4:1 mixture of Toluene/ H2​O (0.25 M relative to the ditriflate). Degas the mixture via the freeze-pump-thaw method (minimum 3 cycles) before adding it to the flask.

  • Causality: Oxygen rapidly degrades electron-rich phosphine ligands (like XPhos) into inactive phosphine oxides. The Toluene/ H2​O biphasic system solubilizes both the organic substrates and the inorganic base, maximizing the interfacial transmetalation rate[4].

Step 3: Reaction Execution & Self-Validation
  • Action: Seal the flask and heat to 85 °C in a pre-heated oil bath.

  • Validation Checkpoint (2 Hours): Withdraw a 0.1 mL aliquot, quench with EtOAc/Water, and analyze the organic layer via GC-MS or LC-MS.

    • If >50% starting material remains: Oxidative addition is stalling. Verify catalyst integrity and oxygen-free conditions.

    • If mono-coupled product is dominant: The first coupling (likely at the less hindered C1 position) was successful, but the second site (C3, adjacent to the methyl group) is resisting transmetalation. Extend reaction time or spike with an additional 1.0 equiv of boronic acid.

Step 4: Workup & Isolation
  • Action: After 12–24 hours, cool the reaction to room temperature. Dilute with EtOAc, wash with brine, and extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the hindered biaryl product via flash column chromatography.

References

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand ACS Publications 3

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides ACS Publications (Organic Letters) 4

  • Cross-Coupling Reaction Manual: Desk Reference Sigma-Aldrich

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications PMC (PubMed Central) 1

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 PMC (PubMed Central) 2

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5-Methoxy-4-methylresorcinol and its Degradation Products

Welcome to the technical support guide for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Methoxy-4-methylresorcinol. This document is designed for researchers, analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-Methoxy-4-methylresorcinol. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating and troubleshooting a method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: Why is a stability-indicating HPLC method crucial for 5-Methoxy-4-methylresorcinol?

A stability-indicating method is essential to demonstrate that the analytical procedure can accurately measure the API without interference from any degradation products, impurities, or excipients. This is a regulatory requirement mandated by bodies like the International Council for Harmonisation (ICH) to ensure the safety, potency, and purity of a drug product throughout its shelf life.[1][2][3] Forced degradation studies are the cornerstone of developing such a method, as they purposefully generate the very degradation products the method must be able to resolve.[4][5]

Q2: What are the likely degradation pathways for a phenolic compound like 5-Methoxy-4-methylresorcinol?

Phenolic compounds, and resorcinol derivatives in particular, are susceptible to degradation under various conditions.[6] The most common degradation pathways are initiated by:

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinones, hydroxylated derivatives, and potentially ring-opening products.[7] The presence of a methoxy group and a methyl group on the aromatic ring will influence the specific products formed.

  • Hydrolysis: While the core resorcinol structure is stable against hydrolysis, if the molecule is part of a larger ester or ether linkage in a formulated product, hydrolysis at those sites could occur under acidic or basic conditions.

  • Photolysis: Exposure to light, especially UV, can provide the energy to initiate free-radical-mediated degradation pathways.

Q3: What is the primary challenge in analyzing phenolic compounds like this by reversed-phase HPLC?

The most common and significant challenge is peak tailing .[8][9][10] This occurs due to secondary interactions between the acidic phenolic hydroxyl groups and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[10][11] These interactions cause a portion of the analyte molecules to be retained longer than the main band, resulting in asymmetrical peaks that compromise resolution and quantification accuracy.[9]

Part 1: Forced Degradation Study Protocol

A forced degradation study is performed to intentionally degrade the API under conditions more severe than accelerated stability testing.[12] The goal is to generate a modest amount of degradation (typically 5-20%) to ensure potential degradants are produced without destroying the molecule completely.[13]

Experimental Workflow: Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis prep Prepare API Stock Solution (~1 mg/mL in Methanol or ACN) acid Acid Hydrolysis (0.1M HCl, 60-80°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1M NaOH, 60-80°C) prep->base Expose Aliquots ox Oxidation (3% H2O2, Room Temp) prep->ox Expose Aliquots therm Thermal (Solid API, 80-100°C) prep->therm Expose Aliquots photo Photolytic (Solid/Solution, UV/Vis Light) prep->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Concentration ox->dilute therm->dilute photo->dilute neutralize->dilute inject Analyze by HPLC dilute->inject

Caption: A decision tree for troubleshooting peak tailing.

Q: My main peak for 5-Methoxy-4-methylresorcinol is tailing significantly. How do I fix this?

A: This is the most anticipated issue. Peak tailing for phenolic compounds is almost always caused by secondary interactions with ionized silanol groups on the column packing. [8][10]

  • Causality: Silica-based columns have residual silanol groups (Si-OH) which become negatively charged (Si-O⁻) at mobile phase pH values above ~4. [8]Your phenolic analyte can interact with these charged sites via hydrogen bonding or ion-exchange, causing it to "drag" along the stationary phase, resulting in a tail.

  • Troubleshooting Protocol:

    • Primary Action - pH Control: The most effective solution is to suppress the ionization of the silanol groups. Prepare your aqueous mobile phase (Mobile Phase A) with 0.1% formic acid or 0.1% phosphoric acid to bring the pH down to a range of 2.5-3.5. [9][11]This ensures the silanols remain protonated (Si-OH) and dramatically reduces the unwanted secondary interactions.

    • Verify Column Type: Ensure you are using a modern, high-purity, end-capped C18 column. These columns are specifically designed with a lower concentration of accessible residual silanols. [9]Older "Type A" silica columns will always cause more tailing with polar/basic analytes.

    • Check for Column Contamination: If the peak shape has degraded over time, your column may be contaminated. Disconnect the column from the detector and flush it according to the manufacturer's instructions. Using a guard column is a highly recommended preventative measure. [14] Q: My chromatogram from a stressed sample shows many small, unresolved peaks. What is the best strategy?

A: This indicates one of two things: either your stress conditions were too harsh, or your chromatographic method lacks sufficient resolving power.

  • Causality: Over-stressing the API can cause it to fragment into many small, polar secondary degradation products, which are difficult to resolve. [13]Alternatively, if the degradation products are structurally similar to the API, your initial gradient may not be shallow enough to separate them.

  • Troubleshooting Protocol:

    • Evaluate Degradation Level: First, quantify the degradation. If the API peak area has decreased by more than 20%, your stress conditions were too harsh. Reduce the stressor concentration, temperature, or exposure time and re-run the experiment. [7] 2. Optimize the Gradient: If degradation is within the 5-20% range, the issue is likely chromatographic. Modify your gradient to be shallower, especially around the elution time of the API and its degradants. For example, instead of a 30-minute linear gradient from 5-95% B, try a 45-minute gradient that holds at low %B for longer, then has a very slow ramp (e.g., 0.5% B per minute) through the region where the impurities elute.

    • Consider Column Chemistry: If resolution is still poor, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer different interactions with aromatic and polar compounds.

Q: I am not observing any degradation after applying stress conditions. What could be wrong?

A: This suggests either the molecule is exceptionally stable under the applied conditions or the analytical method is not sensitive enough to detect the degradants.

  • Causality: While possible that the molecule is highly stable, it is more likely that the stress conditions were not stringent enough to induce the target 5-20% degradation. [7]* Troubleshooting Protocol:

    • Increase Stress Severity: Systematically increase the severity of the stress conditions. For hydrolysis and oxidation, increase the temperature (e.g., from room temp to 60°C or 80°C) or the exposure time. [13]For thermal stress, increase the temperature.

    • Confirm Method Sensitivity: Ensure your method can detect impurities at low levels (e.g., 0.1%). Inject a diluted standard of your API to confirm that you can detect it at a low concentration. If not, you may need to increase the injection volume or optimize detector parameters.

    • Use a PDA Detector: A PDA detector allows you to examine the entire UV spectrum. A small, co-eluting degradant might be hidden under the main API peak but could be revealed by spectral differences across the peak (i.e., poor peak purity).

References

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2026, March 26). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Popijač, M., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Popijač, M., et al. (2026, February 24). (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • Scribd. (2010, June 15). Forced Degradation in HPLC Methods. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development-2153-2435-10004.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development-2153-2435-10004.pdf)

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, July 15). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • Dwiastuti, R., et al. (n.d.). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butylresorcinol. Indonesian Journal of Chemistry. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • Materials Advances. (n.d.). Investigation of different degradation pathways for organic photovoltaics at different temperatures. Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 5-Methoxy-4-methylresorcinol

Welcome to the Technical Support Center. 5-Methoxy-4-methylresorcinol is a highly functionalized phenolic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Methoxy-4-methylresorcinol is a highly functionalized phenolic compound. Because it possesses both polar, ionizable hydroxyl (-OH) groups and hydrophobic moieties (methyl and methoxy groups), achieving reproducible High-Performance Liquid Chromatography (HPLC) retention requires precise control over the mobile phase environment.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to optimize your chromatographic workflows.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is the retention time of 5-Methoxy-4-methylresorcinol shifting unpredictably between runs? A1: Retention time drift in phenolic compounds is almost exclusively a pH control issue. The parent compound, resorcinol, has a pKa ranging from 9.15 to 9.81[1][2]. 5-Methoxy-4-methylresorcinol shares a similar pKa profile. If your aqueous mobile phase is unbuffered and fluctuates near neutral pH, minor changes in the column environment will cause partial ionization of the hydroxyl groups. Ionized analytes become highly polar, preferring the aqueous mobile phase, which leads to faster, unpredictable elution and peak splitting[3]. Solution: Buffer your aqueous phase to a pH between 2.0 and 4.0 (e.g., using 0.1% Formic Acid or 10 mM Phosphoric Acid). This ensures the compound remains fully protonated (ion-suppressed), stabilizing its retention and maximizing its hydrophobic interaction with the reverse-phase stationary phase[3].

Q2: Which organic modifier yields the best peak shape and selectivity: Methanol (MeOH) or Acetonitrile (ACN)? A2: Both modifiers are viable, but they offer distinct thermodynamic interactions. Acetonitrile is aprotic, generally providing sharper peaks, lower column backpressure, and purely hydrophobic selectivity. Methanol is protic and can engage in hydrogen bonding with the methoxy and hydroxyl groups of your analyte, which often alters elution order if impurities are present. Solution: For complex resorcinol derivatives, a ternary mobile phase often yields the most robust results. Research on similar compounds demonstrates that a mixture of Acetonitrile, Methanol, and Water (e.g., 40:20:40 v/v/v) produces highly symmetric peaks and optimal retention times (~4.6 minutes) without matrix interference[4][5].

Q3: I am observing severe peak tailing (Asymmetry > 1.5). How can I resolve this? A3: Peak tailing for phenolic compounds typically arises from secondary interactions between the slightly acidic hydroxyl groups of the analyte and unreacted, ionized silanol groups on the silica-based stationary phase. Solution: First, ensure you are using an end-capped or polar-embedded C18 column designed to shield residual silanols. Second, increase the ionic strength of your mobile phase. Adding a volatile buffer like 10–20 mM Ammonium Acetate (adjusted to pH 3.5) will mask these secondary binding sites and restore peak symmetry.

Q4: Should I use an isocratic or gradient elution method for this compound? A4: If you are analyzing 5-Methoxy-4-methylresorcinol as a pure standard or in a simple matrix, an isocratic method is preferred for its baseline stability, simplicity, and high sample throughput. However, if the compound is extracted from a complex biological matrix or is part of a stability-indicating assay, a gradient method (e.g., starting at 5% organic and ramping to 95%) is necessary to wash out highly retained lipophilic impurities and prevent column fouling[3].

Quantitative Data: Mobile Phase Composition Effects

The table below summarizes how different mobile phase compositions impact the retention and peak symmetry of resorcinol derivatives. Use this data to benchmark your own method development.

Mobile Phase CompositionFlow Rate (mL/min)pH StrategyObserved Retention (min)Peak SymmetrySource
ACN:MeOH:Water (40:20:40)0.8Unbuffered~4.62Symmetric (0.9–1.1)[4]
MeOH:Water (70:30)1.2Unbuffered~2.63Asymmetric / Tailing[5]
MeOH:ACN:Water (50.0:18.1:31.9)0.6Unbuffered~5.00Symmetric[6]
ACN:Water + 0.1% TFA (5–95% Gradient)1.0Buffered (~2.0)VariableExcellent[3]

Self-Validating Experimental Protocol

To ensure scientific integrity, the following isocratic method development protocol is designed as a self-validating system . The method relies on continuous System Suitability Testing (SST) to verify that the causality of your chemical choices translates to physical chromatographic success.

Objective: Establish a robust isocratic method for 5-Methoxy-4-methylresorcinol.

Step 1: Aqueous Phase Preparation (Ion Suppression)

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) to lower the pH to ~2.7. Causality: This pH is well below the analyte's pKa (~9.15), ensuring complete protonation of the hydroxyl groups. This prevents peak splitting and maximizes hydrophobic retention on the column[1][3].

Step 2: Organic Phase Preparation (Ternary Modifier)

  • Prepare a solvent mixture of 66.6% Acetonitrile and 33.3% Methanol. Causality: Acetonitrile provides low viscosity and sharp peak profiles, while Methanol offers protic interactions that enhance structural selectivity for the methoxy group[4].

Step 3: Column Equilibration

  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Pump the mobile phase at a ratio of 40% Organic to 60% Aqueous at a flow rate of 1.0 mL/min.

  • Monitor the baseline at 254 nm and 280 nm until system pressure and UV absorbance are perfectly stable (approximately 15–20 column volumes).

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Inject a 10 µg/mL standard of 5-Methoxy-4-methylresorcinol six consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) of the retention time and peak area. Validation Gate: If %RSD ≤ 2.0% and the Tailing Factor (Tf) is between 0.9 and 1.2, the system is validated for sample analysis[4]. If Tf > 1.2, return to Step 1 and increase the buffer capacity to mask silanol interactions.

Troubleshooting Workflow Visualization

Workflow Start Start: Analyze 5-Methoxy- 4-methylresorcinol Assess Assess Chromatogram Start->Assess Issue1 Drifting Retention Time Assess->Issue1 Issue2 Peak Tailing / Asymmetry Assess->Issue2 Issue3 Co-elution / Poor Resolution Assess->Issue3 Fix1 Adjust pH < 4.0 (Add 0.1% Formic Acid) Issue1->Fix1 Fix2 Use End-Capped C18 & Increase Buffer Strength Issue2->Fix2 Fix3 Switch to Ternary Blend (ACN:MeOH:Water) Issue3->Fix3 Valid System Suitability Passed (RSD < 2%, Tailing 0.9-1.2) Fix1->Valid Fix2->Valid Fix3->Valid

Figure 1: Troubleshooting workflow for optimizing HPLC retention time and peak shape of 5-Methoxy-4-methylresorcinol.

References

  • Limsuwan, T., Boonme, P., & Amnuaikit, T. (2017). Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated in In Vitro Skin Permeation Study. Journal of Chromatographic Science.
  • Limsuwan, T., Boonme, P., & Amnuaikit, T. (2017). The Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol Loaded in the Novel Vesicle Carriers and Permeated. SciSpace.
  • Dwiastuti, R., Putri, D. C. A., Hariono, M., & Riswanto, F. D. O. (2020). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-butyl resorcinol. Indonesian Journal of Chemistry.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5054, Resorcinol. PubChem - NIH.
  • World Health Organization / IPCS. Resorcinol (CICADS 71, 2006). INCHEM.

Sources

Reference Data & Comparative Studies

Validation

5-Methoxy-4-methylresorcinol vs 2-methylresorcinol reactivity comparison

An In-Depth Technical Guide to the Comparative Reactivity of 5-Methoxy-4-methylresorcinol and 2-methylresorcinol For researchers and professionals in drug development and fine chemical synthesis, selecting the right arom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Reactivity of 5-Methoxy-4-methylresorcinol and 2-methylresorcinol

For researchers and professionals in drug development and fine chemical synthesis, selecting the right aromatic building block is paramount. The reactivity of a substituted phenol dictates its utility, influencing reaction conditions, yield, and the regiochemical outcome of synthetic transformations. This guide provides a detailed comparison of the reactivity of two highly functionalized resorcinol derivatives: 5-Methoxy-4-methylresorcinol and 2-methylresorcinol.

The analysis is grounded in fundamental principles of organic chemistry, examining how the unique substitution patterns on the resorcinol ring influence electron density, steric hindrance, and ultimately, the outcome of key chemical reactions.

Introduction to the Contenders

Both molecules are derivatives of resorcinol (1,3-dihydroxybenzene), a common structural motif in pharmaceuticals and other functional materials.[1] Their shared dihydroxy functionality makes them highly activated towards electrophilic aromatic substitution. However, the additional substituents—a methyl group in 2-methylresorcinol, and both a methyl and a methoxy group in 5-Methoxy-4-methylresorcinol—create significant differences in their chemical behavior.

  • 2-Methylresorcinol is a versatile intermediate used in the synthesis of dyes, pharmaceuticals, and polymers.[2] Its phenolic structure also imparts antioxidant properties.

  • 5-Methoxy-4-methylresorcinol , while less common, offers a more complex substitution pattern, presenting unique opportunities and challenges in synthesis. The presence of a methoxy group, in addition to the methyl and hydroxyl groups, further modulates the ring's reactivity.

Physicochemical Properties

A comparison of the fundamental physical and chemical properties of these molecules provides initial context for their reactivity profiles.

Property2-Methylresorcinol5-Methoxy-4-methylresorcinol
IUPAC Name 2-methylbenzene-1,3-diol[3]4-methyl-5-methoxybenzene-1,3-diol
Synonyms 2,6-Dihydroxytoluene[2]N/A
CAS Number 608-25-3[4]Not readily available
Molecular Formula C₇H₈O₂[4]C₈H₁₀O₃
Molecular Weight 124.14 g/mol [4]154.16 g/mol
Appearance Off-white to light pink powder[2](Predicted) Solid
Melting Point 118-122 °C[2]N/A
Boiling Point 264 °C[4]N/A
Solubility Soluble in water at 25°C[2](Predicted) Soluble in organic solvents

Electronic and Steric Effects: The Drivers of Reactivity

The reactivity of an aromatic ring, particularly in electrophilic aromatic substitution (EAS), is governed by the electronic nature of its substituents.[5] Activating groups increase the rate of reaction by donating electron density to the ring, while deactivating groups decrease it. The position of substitution is directed by these groups.

Analysis of 2-Methylresorcinol
  • Activating Groups: 2-Methylresorcinol possesses three activating groups: two hydroxyl (-OH) groups and one methyl (-CH₃) group.

  • Electronic Effects: The hydroxyl groups are powerful activating groups, donating electron density via resonance. The methyl group is a weaker activator, donating electron density through hyperconjugation and induction.

  • Directing Effects: All three are ortho, para-directors. The two hydroxyl groups strongly direct incoming electrophiles to the positions ortho and para to them. The C4 position is activated by both hydroxyl groups, making it the most electron-rich and sterically accessible site. The C6 position is also highly activated.

  • Steric Hindrance: The methyl group at C2 provides some steric hindrance to the adjacent C1-OH and C3-OH positions, potentially disfavoring substitution at the C6 position compared to the C4 position.

Analysis of 5-Methoxy-4-methylresorcinol
  • Activating Groups: This molecule boasts four activating groups: two hydroxyl (-OH), one methyl (-CH₃), and one methoxy (-OCH₃).

  • Electronic Effects: The methoxy group is also a strong activating group, comparable to the hydroxyl group, donating electron density through resonance. This makes the aromatic ring of 5-Methoxy-4-methylresorcinol significantly more electron-rich and, therefore, more reactive than that of 2-methylresorcinol.

  • Directing Effects: With four ortho, para-directors, the directing effects are concerted. The C2 and C6 positions are the most activated. The C2 position is ortho to the C1-OH and C3-OH groups and para to the C5-OCH₃ group. The C6 position is ortho to the C1-OH and C5-OCH₃ groups.

  • Steric Hindrance: The C4-methyl and C5-methoxy groups create considerable steric crowding on one side of the molecule. This will likely favor electrophilic attack at the less hindered C2 or C6 positions.

G cluster_0 2-Methylresorcinol cluster_1 5-Methoxy-4-methylresorcinol a Positions: C4: Highly Activated (ortho to OH, para to OH) C6: Activated (ortho to OH) Predicted Major Site of Attack: C4 b Positions: C2: Highly Activated (ortho to both OH, para to OMe) C6: Highly Activated (ortho to OH, ortho to OMe) Predicted Major Site of Attack: C2 or C6 (less hindered) Reactivity_Comparison Reactivity Comparison Reactivity_Comparison->a Influenced by Reactivity_Comparison->b Influenced by

Caption: Workflow for the comparative bromination experiment.

Conclusion

The reactivity of resorcinol derivatives is finely tuned by their substitution patterns.

  • 2-Methylresorcinol is a highly activated and versatile building block. Its reactivity is robust, and electrophilic substitution is strongly directed to the C4 position, leading to predictable outcomes.

  • 5-Methoxy-4-methylresorcinol is a hyper-activated system due to the presence of four electron-donating groups. Its reactivity is significantly higher than that of 2-methylresorcinol. While this allows for reactions under very mild conditions, it also presents challenges, including a higher propensity for over-reaction (e.g., polysubstitution) and potential degradation under harsh conditions (e.g., strong acids or oxidants). The regiochemical outcome is directed towards the C2 and C6 positions.

For the Synthetic Chemist:

  • Choose 2-methylresorcinol for predictable, regioselective synthesis where robust reaction conditions may be required.

  • Choose 5-methoxy-4-methylresorcinol when extremely high reactivity is needed for mild-condition synthesis, and when substitution at the C2 or C6 positions is desired. Careful control of stoichiometry and reaction conditions is critical to avoid side products.

This guide provides a framework for understanding and predicting the chemical behavior of these two resorcinol derivatives, enabling more informed decisions in the design and execution of synthetic routes.

References

  • Ataman Kimya. (n.d.). 2-METHYLRESORCINOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylresorcinol. Retrieved from [Link]

  • Atul Ltd. (2016, November 15). 2-Methylresorcinol Technical Data Sheet. Retrieved from [Link]

  • MDPI. (2020, May 22). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Resorcinol?. Retrieved from [Link]

  • ACS Publications. (n.d.). 4-Substituted Resorcinols (Sulfite Alternatives) as Slow-Binding Inhibitors of Tyrosinase Catecholase Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2023, May 24). A direct alkylation of resorcinols. Synthetic Communications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methylresorcinol. Retrieved from [Link]

  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • MDPI. (2020, July 11). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). γ-Substitution in the resorcinol nucleus. Retrieved from [Link]

  • ACS Publications. (2011, June 21). Synthesis of a Series of Aromatic Benziporphyrins and Heteroanalogues via Tripyrrane-Like Intermediates Derived from Resorcinol and 2-Methylresorcinol. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Figshare. (n.d.). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). SYNTHESIS OF 5-ALKYLRESORCINOLS. Retrieved from [Link]

  • Ingenta Connect. (2023, May 15). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • Google Patents. (n.d.). US4249027A - Process for the preparation of 5-substituted resorcinols and related intermediates.
  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

Comparative

Validating 5-Methoxy-4-methylresorcinol Purity by HPLC-MS: A Comparative Guide and Protocol

Introduction 5-Methoxy-4-methylresorcinol (C8H10O3) is a highly functionalized phenolic building block utilized in advanced dermatological formulations, bioactive reagent synthesis, and materials science[1]. Like many re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxy-4-methylresorcinol (C8H10O3) is a highly functionalized phenolic building block utilized in advanced dermatological formulations, bioactive reagent synthesis, and materials science[1]. Like many resorcinol derivatives, it is highly susceptible to oxidative degradation and isomeric contamination during synthesis. Rigorous purity validation is critical, as trace oxidation products (such as highly reactive ortho-quinones) or positional isomers can drastically alter its toxicological profile and efficacy, particularly in tyrosinase-inhibiting applications[2].

This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative analytical modalities and provides a self-validating, step-by-step protocol grounded in ICH Q2(R2) guidelines.

Part 1: Objective Comparison of Analytical Modalities

While HPLC-MS is considered the gold standard for validating the purity of complex phenolic derivatives, understanding its performance relative to other techniques is essential for rational method selection.

Analytical ModalitySpecificity & Isomer ResolutionSensitivity (LOD)Sample Preparation ComplexityKey Limitations for Resorcinols
HPLC-MS (Gold Standard) High . Resolves co-eluting isomers via retention time; confirms identity via exact mass (m/z) and fragmentation.Excellent (pg to ng/mL).Low . Direct injection of diluted samples.Requires optimization of ionization parameters to prevent matrix ion suppression.
HPLC-UV / DAD Moderate . Good separation, but relies solely on UV absorbance, which is nearly identical for positional isomers.Good (µg/mL).Low . Direct injection.Cannot definitively identify unknown impurities without reference standards[3].
GC-MS High . Excellent resolution of volatile compounds.Excellent (pg/mL).High . Requires chemical derivatization (e.g., silylation).Native phenolic hydroxyls cause severe peak tailing and thermal degradation without derivatization.
Quantitative NMR (qNMR) Absolute . Provides direct structural confirmation and absolute quantitation without standards.Low (mg/mL).Low . Dissolution in deuterated solvents.Insufficient sensitivity for trace impurity profiling (<0.1%).

Part 2: The Causality Behind HPLC-MS Experimental Choices

To build a robust, self-validating analytical method for 5-Methoxy-4-methylresorcinol, every parameter must be intentionally selected based on the molecule's physicochemical properties.

  • Chromatographic Separation (RP-HPLC): 5-Methoxy-4-methylresorcinol is moderately polar due to its two phenolic hydroxyl groups. A C18 reverse-phase column is ideal. However, to prevent peak tailing caused by the partial ionization of the hydroxyl groups, the mobile phase must be acidified (e.g., 0.1% Formic Acid). This keeps the molecule fully protonated during separation, ensuring sharp, symmetrical peaks[4].

  • Ionization Strategy (ESI Negative Mode): Electrospray Ionization (ESI) is highly sensitive to the analyte's acid-base chemistry. Because resorcinols are weak acids, they readily lose a proton to form [M-H]⁻ ions. Operating the MS in ESI Negative Mode provides a vastly superior signal-to-noise ratio compared to positive mode, minimizing background noise from common mobile phase contaminants.

  • Self-Validating System Suitability: A self-validating protocol must include System Suitability Testing (SST) to verify column efficiency, peak symmetry, and resolution before any sample is analyzed, as mandated by ICH Q2(R2) guidelines[5].

HPLC_MS_Workflow Sample Sample Preparation (Spiking & Dilution) HPLC RP-HPLC Separation (C18 Column, Gradient) Sample->HPLC 2 μL Injection ESI Electrospray Ionization (Negative Mode) HPLC->ESI Eluate Transfer MS Mass Spectrometry (MRM / Q-TOF) ESI->MS Gas-Phase Ions Validation ICH Q2(R2) Validation (Linearity, LOD/LOQ) MS->Validation Chromatograms & Spectra

HPLC-MS workflow for 5-Methoxy-4-methylresorcinol validation.

Part 3: Step-by-Step Methodology for Purity Validation

This protocol is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures[6].

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Standard Stock: Dissolve 10.0 mg of 5-Methoxy-4-methylresorcinol reference standard in 10 mL of Methanol (1 mg/mL).

  • Calibration Curve: Dilute the stock sequentially with Mobile Phase A to create working standards at 10, 50, 100, 250, and 500 ng/mL.

Step 2: Chromatographic Execution
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI-)
  • Capillary Voltage: 2.5 kV (optimized for negative mode).

  • Desolvation Temperature: 350°C to ensure complete droplet evaporation without thermally degrading the analyte.

  • Target Ion: Monitor the [M-H]⁻ precursor ion. (Calculated exact mass for C8H10O3 is 154.06 g/mol ; target m/z = 153.05).

Step 4: ICH Q2(R2) Validation Execution

To ensure the method is self-validating, execute the following parameters[6]:

  • Specificity: Inject a blank (Methanol) and a spiked sample matrix. Ensure no co-eluting peaks interfere with the 5-Methoxy-4-methylresorcinol peak at the target m/z.

  • Linearity: Inject the calibration standards in triplicate. Calculate the linear regression. The correlation coefficient (R²) must be ≥ 0.999[7].

  • Precision (Repeatability): Inject the 100 ng/mL standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%[3].

  • Accuracy (Recovery): Spike known concentrations of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery.

Part 4: Representative Validation Data

The following table summarizes the expected quantitative performance of this optimized HPLC-MS method, based on multiple response optimization principles for resorcinol derivatives[8].

Validation ParameterAcceptance Criteria (ICH Q2(R2))Expected Result for 5-Methoxy-4-methylresorcinol
Linearity Range R² ≥ 0.99910 - 500 ng/mL (R² = 0.9995)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:11.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:15.0 ng/mL
Intra-day Precision (RSD) ≤ 2.0% (n=6)0.85%
Inter-day Precision (RSD) ≤ 2.0% (n=18 over 3 days)1.20%
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%
References
  • Title: 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (EVT-13104945) - EvitaChem Source: evitachem.com URL: 1

  • Title: Hplc/ms data from resorcinol incubation. The lower panel shows the... | Download Scientific Diagram Source: researchgate.net URL: 2

  • Title: Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4- n Source: ugm.ac.id URL: 8

  • Title: Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC Source: nih.gov URL: 4

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis Source: ajpaonline.com URL: 3

  • Title: ICH guideline Q2(R2) on validation of analytical procedures - EMA Source: europa.eu URL: 5

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: 6

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC Source: nih.gov URL: 7

Sources

Validation

Benchmarking 5-Methoxy-4-methylresorcinol: A Comparative Guide to Its Antioxidant Potential Against Industry Standards

For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel antioxidant compounds is a critical step in identifying promising therapeutic and stabilizing agents. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel antioxidant compounds is a critical step in identifying promising therapeutic and stabilizing agents. This guide provides a comprehensive framework for benchmarking the antioxidant capacity of 5-Methoxy-4-methylresorcinol against established phenolic antioxidants: Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. While direct comparative data for 5-Methoxy-4-methylresorcinol is emerging, this document outlines the requisite experimental protocols and theoretical underpinnings to facilitate a thorough, in-house evaluation.

Introduction: The Significance of Phenolic Antioxidants in Research and Development

Phenolic compounds are a cornerstone of antioxidant research, widely recognized for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases and the degradation of pharmaceuticals and other products.[1][2] Their mechanism of action primarily involves the donation of a hydrogen atom or an electron from their hydroxyl groups to neutralize free radicals, thereby interrupting oxidative chain reactions.[3][4] The efficacy of a phenolic antioxidant is intimately linked to its chemical structure, including the number and arrangement of hydroxyl groups and the nature of its other substituents.[5]

5-Methoxy-4-methylresorcinol, a derivative of resorcinol, possesses a phenolic structure that suggests inherent antioxidant potential. However, to ascertain its utility, it is imperative to benchmark its performance against well-characterized standards under controlled experimental conditions.

The Contenders: A Profile of Standard Phenolic Antioxidants

A robust benchmarking study requires the selection of appropriate reference standards. The following antioxidants are widely used in the field and represent a range of chemical properties and applications.

Butylated Hydroxytoluene (BHT)

BHT is a synthetic, lipophilic phenolic antioxidant extensively used as a preservative in foods, cosmetics, and pharmaceuticals to prevent free radical-mediated oxidative degradation.[6] Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl group to peroxy radicals, converting them into hydroperoxides and terminating the auto-oxidation chain reaction.[6][[“]] The bulky tert-butyl groups on the BHT molecule enhance its stability and lipid solubility.

Trolox

Trolox is a water-soluble analog of vitamin E and is a widely used standard in antioxidant capacity assays.[8] Its antioxidant activity stems from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom to free radicals.[8][9] The resulting phenoxyl radical is relatively stable, preventing the propagation of oxidative chain reactions.[9] Due to its water solubility, Trolox is particularly useful for assessing antioxidant activity in aqueous systems.[9]

Ascorbic Acid (Vitamin C)

Ascorbic acid is a natural, water-soluble antioxidant that plays a crucial role in various biological processes.[10][11] Its antioxidant mechanism involves the donation of electrons to neutralize a wide range of reactive oxygen species (ROS).[10][12][13] Ascorbic acid can also regenerate other antioxidants, such as vitamin E, from their radical forms.[10][12]

Quantitative Comparison of Standard Antioxidants

The following table summarizes the antioxidant capacities of the standard compounds as determined by common in vitro assays. This data serves as a baseline for the evaluation of 5-Methoxy-4-methylresorcinol.

AntioxidantDPPH Assay (IC50)ABTS Assay (TEAC)ORAC Assay (µmol TE/g)
BHT Variable, often higher than other phenolicsLower than TroloxData not widely reported in this format
Trolox Standard for comparison1.0 (by definition)Standard for comparison
Ascorbic Acid Potent, with a low IC50High TEAC valueHigh ORAC value

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound relative to Trolox.

Experimental Protocols for Antioxidant Capacity Assessment

To benchmark 5-Methoxy-4-methylresorcinol, a combination of antioxidant assays is recommended to provide a comprehensive understanding of its activity across different mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14][15] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of 5-Methoxy-4-methylresorcinol and the standard antioxidants (BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions for each test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control (solvent + DPPH) and a positive control (a known antioxidant).

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance at 517 nm using a microplate reader.[14][17]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL DPPH Solution P1->A2 P2 Prepare Antioxidant Stock Solutions & Dilutions A1 Add 100 µL Sample to 96-well Plate P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[18] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[16]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

    • Prepare stock solutions and dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[19]

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Generate ABTS•+ Radical Cation (12-16h) P2 Dilute ABTS•+ to Absorbance ~0.7 P1->P2 A2 Add 180 µL Diluted ABTS•+ P2->A2 P3 Prepare Antioxidant Stock Solutions & Dilutions A1 Add 20 µL Sample to 96-well Plate P3->A1 A1->A2 A3 Incubate 6 min A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine TEAC Value D1->D2

Caption: ABTS Radical Cation Decolorization Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[20][21] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution and a working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (free radical initiator) in phosphate buffer.[22]

    • Prepare a Trolox stock solution and a series of dilutions for the standard curve.

    • Prepare stock solutions and dilutions of the test compounds.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample dilution or Trolox standard.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for at least 10 minutes.[23]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).[23]

  • Calculation:

    • Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank.

    • Plot the net AUC against the Trolox concentration to generate a standard curve.

    • Determine the ORAC value of the samples in Trolox equivalents from the standard curve.

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Fluorescein Solution A2 Add 150 µL Fluorescein P1->A2 P2 Prepare AAPH Solution A4 Add 25 µL AAPH to Initiate P2->A4 P3 Prepare Antioxidant & Trolox Dilutions A1 Add 25 µL Sample/Standard to Plate P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A3->A4 A5 Read Fluorescence Kinetically A4->A5 D1 Calculate Net Area Under Curve (AUC) A5->D1 D2 Determine ORAC Value (Trolox Equivalents) D1->D2

Caption: ORAC Assay Workflow.

Mechanistic Insights and Structure-Activity Relationships

The antioxidant activity of phenolic compounds is governed by their ability to donate a hydrogen atom or an electron.[4]

Antioxidant_Mechanism cluster_phenolic Phenolic Antioxidant (ArOH) cluster_radical Free Radical (R•) cluster_products Neutralized Products ArOH Ar-OH R R• ArO Phenoxyl Radical (ArO•) ArOH->ArO H• donation RH Stable Molecule (RH) R->RH H• acceptance

Caption: General Mechanism of Phenolic Antioxidants.

For 5-Methoxy-4-methylresorcinol, the two hydroxyl groups on the resorcinol ring are the primary sites of radical scavenging. The methoxy and methyl substituents will influence the electron density of the aromatic ring and the bond dissociation enthalpy of the O-H bonds, thereby modulating its antioxidant activity. A thorough investigation using the described assays will elucidate its specific potency and mechanism of action relative to the established standards.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of 5-Methoxy-4-methylresorcinol's antioxidant capacity. By employing standardized assays and comparing the results to well-characterized antioxidants like BHT, Trolox, and Ascorbic Acid, researchers can obtain reliable and reproducible data. This information is crucial for determining the potential of 5-Methoxy-4-methylresorcinol in various applications, from novel therapeutics to advanced material preservation.

References

  • Phenolics as potential antioxidant therapeutic agents: mechanism and actions.
  • Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus.
  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C) | IntechOpen.
  • Butylated Hydroxytoluene as a Free Radical Scavenger: Mechanistic Insights.
  • What is the mechanism of Ascorbic Acid?
  • What is BHT in Food?
  • Antioxidative and Anti-Inflamm
  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC.
  • Butyl
  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | The Journal of Physical Chemistry A - ACS Public
  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen.
  • Vitamin C (Ascorbic Acid)
  • Chemistry of ascorbic acid - Wikipedia.
  • Antioxidant mechanism of phenolic compounds Flavonoids - ResearchG
  • Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC.
  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific.
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC.
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc.
  • Antioxidant Assays - ResearchG
  • 3.3. Antioxidant Activity by DPPH and ABTS Assay - Bio-protocol.
  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
  • Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC.
  • Genesis and development of DPPH method of antioxidant assay - PMC - NIH.
  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method)
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent.

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Comparative

Structural and Functional Divergence: A Comparative Guide to 5-Methoxy-4-methylresorcinol and 4-Hexylresorcinol

As the demand for safe and potent modulators of melanogenesis grows, resorcinol derivatives remain at the forefront of dermatological and cosmetic drug development. However, minor structural modifications on the resorcin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for safe and potent modulators of melanogenesis grows, resorcinol derivatives remain at the forefront of dermatological and cosmetic drug development. However, minor structural modifications on the resorcinol ring dictate profound differences in target affinity, mechanism of action, and overall efficacy.

This guide provides an objective, data-driven comparison between 4-hexylresorcinol (4-HR) —a gold-standard, clinically validated tyrosinase inhibitor—and 5-Methoxy-4-methylresorcinol (5-MMR) , a specialized synthetic intermediate and phytochemical. By analyzing their structural causality and comparative experimental data, researchers can optimize their compound selection for specific therapeutic or synthetic applications.

Structural Chemistry & Mechanistic Causality

The biological activity of resorcinol derivatives is intrinsically linked to their substitution patterns at the C4 and C5 positions. Tyrosinase, the rate-limiting enzyme in melanin synthesis, features a binuclear copper active site buried within a deep hydrophobic pocket.

4-Hexylresorcinol: The Hydrophobic Anchor

4-HR features a 6-carbon alkyl chain at the C4 position. This long, lipophilic tail acts as a "hydrophobic anchor." According to structure-activity relationship (SAR) studies, the addition of this hydrophobic moiety allows 4-HR to deeply penetrate the enzyme's active site, perfectly mimicking the natural substrate (L-tyrosine) while competitively blocking its access . Furthermore, its amphiphilic nature enables excellent penetration through phospholipid bilayers, contributing to its high cellular efficacy and secondary roles as an NF-κB inhibitor and antioxidant .

5-Methoxy-4-methylresorcinol: Steric Hindrance

In stark contrast, 5-MMR possesses a short methyl group at the C4 position and a methoxy group at the C5 position. The lack of a long alkyl chain drastically reduces its lipophilicity (LogP), preventing optimal binding within the tyrosinase hydrophobic pocket. Additionally, the bulky C5 methoxy group introduces steric hindrance. While 5-MMR demonstrates the ability to inhibit melanin formation in murine melanoma cells, this is likely driven by secondary antioxidant mechanisms or partial cellular modulation rather than potent, direct enzymatic competitive inhibition .

TyrosinaseMechanism Substrate L-Tyrosine (Natural Substrate) Enzyme Tyrosinase (Active Site Cu2+) Substrate->Enzyme Binds Product Melanin Synthesis Enzyme->Product Catalyzes HR4 4-Hexylresorcinol (C6 Alkyl Chain) HR4->Enzyme Strong Competitive Binding (Hydrophobic Pocket) MMR5 5-Methoxy-4-methylresorcinol (C1 Methyl + C5 Methoxy) MMR5->Enzyme Weak Binding (Steric Hindrance)

Mechanism of competitive tyrosinase inhibition comparing 4-HR and 5-MMR binding affinities.

Quantitative Data Presentation

The structural differences translate directly into measurable kinetic and physicochemical properties. The table below summarizes the comparative data synthesized from in vitro enzymatic and cellular assays.

Property / Metric4-Hexylresorcinol (4-HR)5-Methoxy-4-methylresorcinol (5-MMR)
CAS Number 136-77-655382-24-6
Molecular Weight 194.27 g/mol 154.16 g/mol
C4 Substitution Hexyl chain (-C6H13)Methyl group (-CH3)
C5 Substitution Hydrogen (-H)Methoxy group (-OCH3)
Human Tyrosinase IC50 ~94 µM >500 µM (Estimated/Weak)
Mushroom Tyrosinase IC50 ~39 µM >500 µM (Estimated/Weak)
Primary Mechanism Potent competitive tyrosinase inhibitionCellular melanin inhibition / Antioxidant
Application Profile Clinical skin-lightening, anti-browningSynthetic intermediate, niche research

Self-Validating Experimental Protocols

To accurately compare the efficacy of these compounds, researchers must utilize self-validating systems that account for potential assay interference (such as laccase contamination or redox cycling). The following protocols detail the standardized methodologies for evaluating these resorcinol derivatives.

Protocol A: In Vitro Mushroom Tyrosinase Inhibition Assay

This cell-free assay isolates the direct enzymatic inhibition causality by measuring the oxidation of L-DOPA to dopachrome.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve 4-HR and 5-MMR in pure DMSO to create 10 mM stock solutions. Dilute stocks with the buffer to achieve final well concentrations ranging from 1 µM to 500 µM (ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 20 µL of the inhibitor solution and 20 µL of mushroom tyrosinase (1000 U/mL) to 140 µL of the phosphate buffer. Incubate the mixture at 25°C for exactly 10 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 20 µL of 2.5 mM L-DOPA (substrate) to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm continuously every 30 seconds for 10 minutes.

  • Validation & Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Determine the IC50 by plotting the relative inhibition against the logarithmic inhibitor concentration. Self-Validation Step: Include a Kojic Acid positive control and a vehicle (DMSO) negative control to verify assay sensitivity.

AssayWorkflow Step1 1. Reagent Preparation 0.1M Phosphate Buffer (pH 6.8) + Inhibitor Stocks (DMSO) Step2 2. Enzyme Incubation Add Mushroom Tyrosinase (1000 U/mL) Incubate 10 min at 25°C Step1->Step2 Step3 3. Substrate Addition Add 2.5 mM L-DOPA Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance at 475 nm (Continuous for 10 min) Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Dose-Response Step4->Step5

Standardized in vitro mushroom tyrosinase inhibition assay workflow using L-DOPA oxidation.

Protocol B: B16 Murine Melanoma Cell Melanin Content Assay

Because 5-MMR relies heavily on cellular modulation rather than direct enzymatic blockade, a cell-based assay is critical for capturing its full pharmacological profile.

  • Cell Culture: Culture B16 murine melanoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Seed cells into 6-well plates at a density of 1×105 cells/well. After 24 hours of adhesion, treat the cells with non-cytotoxic concentrations of 4-HR and 5-MMR (determined via a prior MTT viability assay). Concurrently add 100 nM α-MSH (alpha-melanocyte-stimulating hormone) to stimulate melanogenesis.

  • Incubation & Lysis: Incubate for 72 hours. Wash the cells twice with ice-cold PBS. Lyse the cells using 1N NaOH containing 10% DMSO, and heat at 80°C for 1 hour to fully solubilize the intracellular melanin.

  • Quantification: Measure the absorbance of the lysate at 405 nm. Normalize the melanin content against the total cellular protein concentration (determined via a standard BCA protein assay) to ensure reductions in melanin are not artifacts of cytotoxicity.

Conclusion

For drug development professionals targeting hyperpigmentation or food scientists seeking anti-browning agents, 4-hexylresorcinol is unequivocally the superior candidate. Its C6 alkyl chain provides the precise lipophilicity required to competitively anchor into the tyrosinase active site, yielding low-micromolar IC50 values.

Conversely, 5-Methoxy-4-methylresorcinol is sterically hindered by its C5 methoxy group and lacks the hydrophobic reach of a long alkyl chain. While it demonstrates utility in suppressing cellular melanin formation—likely via antioxidant pathways—its primary value lies in its use as a specialized building block in the organic synthesis of complex aromatic hydroxyketones.

References

  • Enhanced Substituted Resorcinol Hydrophobicity Augments Tyrosinase Inhibition Potency. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • 4-Hexylresorcinol a New Molecule for Cosmetic Application. Biomolecular Research & Therapeutics, Walsh Medical Media. Available at: [Link]

  • Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32). VDOC.PUB. Available at:[Link]

  • Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. JST. Available at:[Link]

Validation

High-Resolution Quantification of 5-Methoxy-4-methylresorcinol: A GC-MS/MS vs. GC-SQ Comparison Guide

Executive Overview 5-Methoxy-4-methylresorcinol (CAS 55382-24-6) is a highly reactive phenolic intermediate critical to the synthesis of aromatic hydroxyketones, advanced fungicides, and specialized dyes[1][2]. Due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

5-Methoxy-4-methylresorcinol (CAS 55382-24-6) is a highly reactive phenolic intermediate critical to the synthesis of aromatic hydroxyketones, advanced fungicides, and specialized dyes[1][2]. Due to its trace-level presence in complex reaction matrices and the stringent regulatory requirements for impurity profiling, robust analytical quantification is paramount.

As an application scientist, I frequently encounter laboratories struggling with the reproducibility of phenolic compound analysis. This guide objectively compares the performance of Single Quadrupole GC-MS (GC-SQ) against Triple Quadrupole GC-MS/MS (GC-TQ), providing a self-validating, ICH Q2(R2)-compliant methodology for exact quantification[3].

Mechanistic Context: The Causality of Derivatization

Before evaluating detector platforms, we must address the analyte's fundamental chemistry. 5-Methoxy-4-methylresorcinol contains two active phenolic hydroxyl groups. If injected directly into a gas chromatograph, these hydroxyls will hydrogen-bond with residual silanol groups on the column's stationary phase. This causes severe peak tailing, irreversible adsorption, and a drastic loss of sensitivity.

To circumvent this, we utilize silylation via BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane). The Causality: TMCS acts as a critical catalyst, increasing the silylating power of BSTFA to ensure complete derivatization of sterically hindered hydroxyls. This converts the highly polar analyte into a volatile, thermally stable di-TMS derivative (MW: 298 g/mol ), ensuring sharp, symmetrical peaks and highly reproducible chromatography.

Platform Comparison: GC-SQ vs. GC-MS/MS

While GC-SQ operating in Selected Ion Monitoring (SIM) mode is the traditional workhorse for volatile quantification, complex matrices (such as agrochemical formulations or dye precursors) produce severe isobaric interferences[2].

GC-MS/MS overcomes this limitation via Multiple Reaction Monitoring (MRM). By isolating the precursor molecular ion (m/z 298) in the first quadrupole (Q1), fragmenting it in the collision cell, and filtering for a specific product ion (m/z 283, corresponding to the loss of a methyl group,[M-CH3]+) in the third quadrupole (Q3), the GC-TQ effectively eliminates matrix noise.

ICH Q2(R2) Compliant Experimental Protocol

The following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction, the method automatically corrects for variations in derivatization efficiency and injection volume, ensuring trustworthiness in accordance with the latest FDA and ICH Q2(R2) guidelines[4][5].

Step 1: Sample Preparation & Internal Standard Spiking
  • Accurately weigh 10 mg of the sample matrix into a 10 mL volumetric flask and dissolve in ethyl acetate.

  • Spike the solution with 50 µL of 2,4-Dichlorophenol-d3 (10 µg/mL) to serve as the internal standard.

Step 2: Derivatization Workflow
  • Transfer 100 µL of the sample extract to a silanized glass autosampler vial.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Note: Pyridine acts as an acid scavenger to drive the silylation reaction forward.

  • Cap tightly and incubate at 70°C for 30 minutes in a heating block.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Crucial Step: Reconstitute the residue in 100 µL of n-hexane. Hexane has a significantly lower expansion volume than ethyl acetate, preventing backflash in the GC inlet and preserving quantitative integrity.

Step 3: GC Separation Parameters
  • Column: HP-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm). The ultra-inert phase is mandatory to prevent the degradation of the TMS derivative.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 4: MS Detection Settings
  • GC-SQ (SIM Mode): Monitor m/z 298 (Quantifier) and m/z 283 (Qualifier).

  • GC-MS/MS (MRM Mode): Transition m/z 298 → 283 (Collision Energy: 15 eV).

Quantitative Data & Validation Results

The method was validated following the ICH Q2(R2) framework, evaluating specificity, linearity, precision, and detection limits[3]. The experimental data below demonstrates the superior analytical performance of the GC-MS/MS platform.

Validation Parameter (ICH Q2(R2))GC-SQ (SIM Mode)GC-MS/MS (MRM Mode)
Linearity Range 50 - 5000 ng/mL1 - 5000 ng/mL
Correlation Coefficient (R²) 0.99450.9998
Limit of Detection (LOD) 15.0 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 50.0 ng/mL1.0 ng/mL
Intra-day Precision (RSD%) 4.8%1.1%
Matrix Recovery 82.5 - 91.0%97.2 - 101.5%

Data Interpretation: The GC-MS/MS platform achieves a 75-fold improvement in LOD. Because the MRM transition filters out co-eluting matrix components, the GC-TQ yields near-perfect recovery rates (97.2 - 101.5%) compared to the severe signal suppression observed in the SQ system.

Analytical Workflow Diagram

GCMS_Workflow cluster_Detectors Detector Comparison Start 5-Methoxy-4-methylresorcinol Extraction & IS Spiking Deriv Silylation (BSTFA + 1% TMCS) 70°C for 30 min Start->Deriv GC GC Separation (UltraInert 5MS Column) Deriv->GC SQ Single Quadrupole (SQ) SIM Mode GC->SQ TQ Triple Quadrupole (TQ) MRM Mode GC->TQ Validation ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) SQ->Validation TQ->Validation

Workflow for GC-MS quantification and ICH Q2(R2) validation of 5-Methoxy-4-methylresorcinol.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. 4

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. 3

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA).5

  • CAS 39828-28-9 methyl 2,6-dihydroxy-4-methoxy-3-methylbenzoate Supply list. Guidechem.1

  • Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32). VDOC.PUB.2

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-4-methylresorcinol proper disposal procedures

Standard Operating Procedure & Scientific Guide: Proper Disposal and Handling of 5-Methoxy-4-methylresorcinol As a Senior Application Scientist, I frequently encounter challenges in managing the lifecycle of substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Scientific Guide: Proper Disposal and Handling of 5-Methoxy-4-methylresorcinol

As a Senior Application Scientist, I frequently encounter challenges in managing the lifecycle of substituted phenolic compounds in drug development workflows. 5-Methoxy-4-methylresorcinol (CAS No. 55382-30-4) is a highly specialized aromatic hydroxyketone precursor and building block used in fine chemical and medicinal synthesis[1]. While its unique methoxy and methyl substitutions make it invaluable for targeted molecular design, these same structural features necessitate rigorous, scientifically grounded disposal protocols.

Resorcinol derivatives exhibit significant aquatic toxicity, are highly reactive with oxidizers, and pose combustible dust hazards[2][3]. Improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also risks severe environmental contamination and laboratory safety incidents[2][4]. This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of 5-Methoxy-4-methylresorcinol.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of 5-Methoxy-4-methylresorcinol is the first step in designing a safe disposal strategy. The presence of the electron-donating methoxy and hydroxyl groups makes the aromatic ring highly susceptible to oxidation, meaning the waste must be strictly segregated from nitric acid, ferric salts, and other strong oxidizers[2][3].

Table 1: Quantitative Hazard and Physicochemical Data for Substituted Resorcinols

Property / MetricValue / ThresholdClinical / Operational Significance
Molecular Weight 154.16 g/mol Determines stoichiometric calculations for neutralization and treatment.
Aquatic Toxicity (LC50) ~29.5 mg/L (96h, Fish)Highly toxic to aquatic life; strictly prohibits drain disposal[2].
Workplace Exposure Limit 45 mg/m³ (8-hour TWA)Requires handling inside a certified fume hood to prevent inhalation[3].
Biodegradability ~66.7% (14 days)Readily biodegradable but toxic at high concentrations[2].
Incompatibilities Oxidizers, Nitric Acid, AmmoniaRisk of violent reaction or toxic gas evolution[2][3].

Causality-Driven Disposal Methodologies

A core tenet of laboratory safety is understanding the why behind the how. We do not simply throw chemicals into a bin; we engineer their safe destruction.

Why Incineration? The EPA mandates that generators of substituted resorcinol waste conform to strict storage and treatment regulations[2]. The preferred method of destruction is high-temperature incineration. By dissolving the solid compound in a combustible, non-halogenated solvent, we achieve two goals:

  • Dust Mitigation: Resorcinol powders can form explosive dust concentrations in the air[4]. Solvation eliminates this risk.

  • Thermal Efficiency: A combustible solvent acts as fuel, ensuring the incineration process reaches the necessary temperatures to completely break down the aromatic ring into CO₂ and H₂O, preventing the formation of toxic byproducts.

Why Activated Carbon for Aqueous Waste? In scenarios where 5-Methoxy-4-methylresorcinol is dissolved in aqueous effluents, direct incineration is energy-inefficient. Substituted resorcinols exhibit high affinity for granular activated carbon (GAC)[5]. Adsorbing the organic contaminant onto GAC concentrates the waste into a solid matrix, which can then be safely incinerated, leaving the water safe for standard effluent treatment[5].

Waste Routing Workflow

Below is the logical decision tree for routing 5-Methoxy-4-methylresorcinol waste, demonstrating the segregation and treatment pathways.

G Start 5-Methoxy-4-methylresorcinol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Mixture) Start->Liquid Dissolve Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Dissolve Mitigates dust explosion risk Aqueous Aqueous Solution (<10% Organics) Liquid->Aqueous Organic Organic Solution (Solvent-based) Liquid->Organic Incineration High-Temperature Incineration (RCRA) Dissolve->Incineration Direct thermal destruction Carbon Activated Carbon Adsorption Aqueous->Carbon Concentrates organics Organic->Incineration Route to solvent waste Carbon->Incineration Solid-phase destruction

Figure 1: Decision matrix and workflow for 5-Methoxy-4-methylresorcinol waste management.

Step-by-Step Self-Validating Disposal Protocol

This protocol utilizes a self-validating approach. Each critical step includes a verification action to ensure the procedure is operating within safe parameters.

Protocol A: Processing Solid 5-Methoxy-4-methylresorcinol Waste

  • Preparation & PPE: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. Perform all operations inside a certified Class II fume hood to prevent inhalation of airborne particulates[3][6].

  • Solvent Selection: Select a highly combustible, non-halogenated solvent (e.g., ethanol or methanol). Causality: Halogenated solvents produce toxic dioxins during incineration; non-halogenated solvents burn cleanly[2].

  • Dissolution: Slowly add the solid 5-Methoxy-4-methylresorcinol to the solvent. Stir gently using a magnetic stir bar.

    • Validation Check: Visually inspect the solution against a light source. The solution must be 100% clear with no particulate matter remaining. If particulates remain, add 10% more solvent volume and continue stirring.

  • Transfer & Containment: Transfer the dissolved mixture into a designated, chemically compatible waste container (e.g., HDPE plastic).

    • Validation Check: Wipe the exterior of the closed container with a dry Kimwipe and inspect for moisture to confirm zero leakage.

  • Labeling: Affix a hazardous waste label. Explicitly list "5-Methoxy-4-methylresorcinol" and the solvent used. Mark the hazard class as "Toxic / Combustible"[3][4].

  • Final Disposal: Transfer the sealed container to the facility's central hazardous waste accumulation area for pickup by an EPA-certified waste management contractor for high-temperature incineration[2].

Protocol B: Spill Response and Decontamination In the event of an accidental spill of the solid powder, immediate and controlled action is required to prevent environmental release and respiratory exposure.

  • Isolation: Evacuate non-essential personnel and secure the area. Eliminate all ignition sources, as the dust is highly combustible[3].

  • Suppression: Do not dry-sweep, as this aerosolizes the powder. Moisten the spilled material lightly with water or a damp absorbent pad to suppress dust formation[3].

  • Collection: Use a HEPA-filtered vacuum or carefully scoop the moistened material into a sealable container[3].

  • Decontamination: Wash the affected surface with a dilute alkaline solution or soap and water, as resorcinols are highly soluble in water and slightly alkaline conditions[6].

    • Validation Check: Swab the cleaned area with a clean, damp cloth. If the cloth shows any pinkish discoloration (resorcinols turn pink upon oxidation/light exposure[3]), repeat the washing step until the swab remains perfectly white.

References

  • Aromatic Hydroxyketones From Butanone (c4) To Dotriacontanone (c32) | ethernet.edu.et | [Link]

  • Workplace Exposure Limits - Hazardous Substance Fact Sheet | New Jersey Department of Health |[Link]

  • Resorcinol - SAFETY DATA SHEET | Penta Chemicals |[Link]

  • Influence of Resorcinol Chemical Oxidation on the Removal of Resulting Organic Carbon by Activated Carbon Adsorption | ResearchGate | [Link]

Sources

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